3-((Benzyloxy)methyl)cyclobutanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBBBGYOVFMVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473740 | |
| Record name | 3-((Benzyloxy)methyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172324-67-3 | |
| Record name | 3-((Benzyloxy)methyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-((benzyloxy)methyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in the development of various pharmaceutical compounds. This document details the most robust and well-documented synthetic pathway, including step-by-step experimental protocols and quantitative data. Alternative synthetic strategies are also discussed.
Core Synthesis Pathway: Multi-step Synthesis from 3-Dibromo-2,2-dimethoxypropane
This primary route involves a four-step process starting from commercially available materials. It is a reliable method with high overall yield.
Logical Workflow of the Core Synthesis Pathway
Caption: Four-step synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the primary synthesis pathway.
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) |
| 1 | Nucleophilic Substitution | 3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | Sodium hydride, DMF | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 90[1] |
| 2 | Deprotection & Hydrolysis | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Hydrochloric acid | 3-Oxocyclobutanecarboxylic acid | 70[2] |
| 3 | Hunsdiecker Reaction | 3-Oxocyclobutanecarboxylic acid | Silver oxide, Bromine | 3-Bromocyclobutanone | 97[3] |
| 4 | Nucleophilic Substitution | 3-Bromocyclobutanone, Benzyl alcohol | Sodium hydride, THF | This compound | 96[1] |
Detailed Experimental Protocols
Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (I)
This step involves a nucleophilic substitution reaction to form the cyclobutane ring.
-
Materials:
-
3-Dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol)
-
Diisopropyl malonate (37.6 g, 0.2 mol)
-
Sodium hydride (8.8 g, 0.22 mol)
-
N,N-Dimethylformamide (DMF) (75 mL)
-
Ammonium chloride solution (saturated)
-
n-Hexane
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Slowly add diisopropyl malonate to a solution of sodium hydride in DMF, ensuring the temperature remains below 70 °C.
-
Add 3-dibromo-2,2-dimethoxypropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.[1]
-
After completion, cool the reaction and quench with saturated ammonium chloride solution.
-
Extract the product with n-hexane.
-
Wash the organic layer with water and sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield Compound I.[1]
-
-
Yield: 26 g (90%)[1]
Step 2: Synthesis of 3-Oxocyclobutanecarboxylic acid (II)
This step involves the deprotection of the ketal and hydrolysis of the esters.
-
Materials:
-
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (I) (from Step 1)
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
To the product from the previous step (295 kg scale example), add water (450 kg) and concentrated hydrochloric acid (450 kg) with stirring.
-
Heat the mixture to 75-80 °C and maintain for 32 hours.
-
Increase the temperature to 102-106 °C and maintain for 120 hours.
-
After the reaction, evaporate one-third of the solvent.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate to give the crude product.
-
Recrystallize from dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid (II).
-
-
Yield: A similar procedure using the diethyl ester yielded 70% of the product.[2]
Step 3: Synthesis of 3-Bromocyclobutanone (III)
This is a Hunsdiecker reaction for the bromination and decarboxylation of the carboxylic acid.
-
Materials:
-
3-Oxocyclobutanecarboxylic acid (II) (10.1 g, 88 mmol)
-
Silver oxide (23.1 g, 0.1 mol)
-
Anhydrous magnesium sulfate (10.5 g, 88 mmol)
-
Bromine (17 g, 0.1 mol)
-
Dichloromethane (DCM) (140 mL)
-
-
Procedure:
-
Dissolve 3-oxocyclobutanecarboxylic acid (II) in DCM (100 mL).
-
Add anhydrous magnesium sulfate and silver oxide.
-
Heat the mixture to reflux.
-
Add a solution of bromine in DCM (40 mL).
-
Continue to reflux for 3 hours.[3]
-
Cool the reaction to room temperature and filter.
-
Rinse the filter cake with DCM.
-
Concentrate the filtrate to obtain 3-bromocyclobutanone (III) as a light yellow oil.[3]
-
-
Yield: 12.7 g (97%)[3]
Step 4: Synthesis of this compound (IV)
The final step is a nucleophilic substitution of the bromide with benzyl alcohol.
-
Materials:
-
3-Bromocyclobutanone (III) (12.7 g, 85 mmol)
-
Benzyl alcohol (14 g, 0.13 mol)
-
Sodium hydride (4 g, 0.1 mol)
-
Tetrahydrofuran (THF) (200 mL)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve benzyl alcohol in THF (100 mL) and cool to 0 °C.
-
Add sodium hydride and bubble nitrogen through the solution until gas evolution ceases.
-
Slowly add a solution of 3-bromocyclobutanone (III) in THF (100 mL) dropwise.
-
After the addition is complete, raise the temperature to 45 °C and react for 8 hours.[1]
-
Cool the reaction to 0 °C and add saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain this compound (IV).[1]
-
-
Yield: 14.4 g (96%)[1]
Alternative Synthetic Routes
Two other synthetic routes have been reported, although detailed experimental protocols are less available in the reviewed literature.
Route 2: From Benzyl Vinyl Ether and Trichloroacetyl Chloride
This route involves a [2+2] cycloaddition followed by dechlorination.
-
Reaction Scheme:
-
Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple.
-
The resulting dichlorocyclobutanone intermediate is dechlorinated using zinc powder to yield the final product.[1]
-
Route 3: From Epibromohydrin and Benzyl Bromide
This is a more complex route involving the formation of a dibromo intermediate.
-
Reaction Scheme:
-
Epibromohydrin (referred to as bromomethyl propylene oxide) reacts with benzyl bromide in the presence of mercuric chloride to form 2-benzyloxy-1,3-dibromopropane.
-
This intermediate then reacts with methylthiomethyl sulfoxide in the presence of butyl lithium.
-
The final product is obtained after oxidation with perchloric acid.[1]
-
Conclusion
The synthesis of this compound is most reliably achieved through the four-step pathway starting from 3-dibromo-2,2-dimethoxypropane. This route offers high yields at each step and utilizes readily available reagents. The alternative routes may offer more direct pathways but require further investigation to establish detailed and optimized experimental protocols. This guide provides the necessary information for the successful synthesis and further application of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in organic synthesis and pharmaceutical development.
Core Chemical Properties
This compound is an organic compound featuring a four-membered cyclobutanone ring.[1] The presence of a benzyloxy group provides a site for further functionalization, making it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [2][3][4] |
| Molecular Weight | 190.24 g/mol | [2][3][4] |
| CAS Number | 172324-67-3 | [2][4][5] |
| IUPAC Name | 3-(phenylmethoxymethyl)cyclobutan-1-one | [2] |
| Density | 1.105 g/cm³ (Predicted) | [6][7] |
| Boiling Point | 295.1 °C at 760 mmHg (Predicted) | [6][7] |
| Flash Point | 127.7 °C | [6] |
| Refractive Index | 1.541 | [6] |
| LogP | 2.18230 | [6] |
| Polar Surface Area | 26.3 Ų | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectrum available | |
| InChI | InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| SMILES | O=C1CC(COCC2=CC=CC=C2)C1 | [8][9] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One patented method involves a multi-step process starting from 1,3-dibromo-2,2-dimethoxypropane and diethyl malonate. This highlights its accessibility for laboratory and potential industrial-scale production.
The reactivity of this compound is dominated by its ketone functional group, which readily undergoes nucleophilic addition reactions.[1] A key reaction is its reduction to the corresponding alcohol, cis-3-[(benzyloxymethyl)cyclobutanol], which can serve as a precursor for further elaboration in drug synthesis.[3]
Experimental Protocols
A. Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol] from this compound [3]
This protocol details the reduction of the ketone to an alcohol.
-
Reaction Setup: A solution of this compound (1.166 g, 6.13 mmol) in anhydrous tetrahydrofuran is cooled to -70°C under an inert atmosphere.
-
Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the internal temperature remains below -65°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature over a period of 18 hours.
-
Quenching: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).
-
Oxidation of Boron Species: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, maintaining the temperature below 10°C.
-
Extraction: The product is extracted from the aqueous layer with ethyl acetate (50 ml). The combined organic phases are washed with brine (30 ml).
-
Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a 25-50% ethyl acetate in pentane gradient to yield the final product as a colorless oil.
Applications in Drug Development
The cyclobutanone moiety is a "bioisostere" for various functional groups and has been incorporated into molecules with potential therapeutic applications, including as inhibitors of enzymes like diaminopimelate desuccinylase (DapE), a target for new antibiotics. While this compound itself is not a therapeutic agent, its structural motifs are of significant interest. The benzyloxy group can be deprotected to reveal a primary alcohol, providing a handle for the introduction of diverse functionalities, making it a versatile intermediate in the synthesis of pharmaceutical compounds.[1]
Safety and Handling
This compound is associated with several hazard classifications:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6] In case of exposure, it is crucial to seek fresh air, wash the affected skin area thoroughly with soap and water, and rinse eyes with running water.[6] Immediate medical attention should be sought if the compound is ingested or if irritation persists.[6]
References
- 1. CAS 172324-67-3: this compound [cymitquimica.com]
- 2. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 172324-67-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound(172324-67-3) 1H NMR spectrum [chemicalbook.com]
- 9. 3-(Benzyloxymethyl)cyclobutanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-((benzyloxy)methyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-((benzyloxy)methyl)cyclobutanone. The information is compiled from various chemical data sources to assist researchers and professionals in its application for pharmaceutical development and synthetic chemistry.
Chemical Identity
This compound is an organic compound featuring a cyclobutanone ring substituted with a benzyloxymethyl group.[1] This structure, containing a ketone functional group and a benzyl ether, makes it a valuable intermediate in organic synthesis.[1][2]
Physicochemical Properties
The following table summarizes the key physical properties of this compound. It is important to note that several of these values are predicted based on computational models and may not reflect experimentally determined results.
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | [2][4][6][7][8][10][11][12] |
| Appearance | Liquid | [1][11] |
| Boiling Point | 295.1 ± 13.0 °C (Predicted) | [2][10] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [2][10] |
| Flash Point | 127.7 °C | [3] |
| Refractive Index | 1.541 | [3] |
| Vapor Pressure | 0.00156 mmHg at 25°C | [3] |
| LogP | 2.18230 | [3] |
Chemical Structure
The molecular structure of this compound is critical for understanding its reactivity and interactions.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for obtaining such data are well-established in the field of physical chemistry.
General Methodology for Physical Property Determination:
Caption: Generalized workflow for determining key physical properties of a liquid compound.
-
Boiling Point: The boiling point of a liquid is typically determined by methods such as distillation under atmospheric pressure or using micro-methods like the Siwoloboff method for smaller sample quantities. The predicted value of 295.1 °C suggests that vacuum distillation might be necessary to prevent decomposition.
-
Density: Density is measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance at a specific temperature (e.g., 20 °C or 25 °C).
-
Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. This property is measured at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).
-
Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The liquid is heated at a controlled rate, and an ignition source is periodically introduced to the vapor space until a flash is observed.
Storage and Handling
For laboratory use, this compound should be stored under controlled conditions to maintain its purity and stability.
-
Storage Temperature: Recommended storage is either at room temperature or refrigerated at 2-8°C.[2][10][11]
-
Conditions: The compound should be kept in a tightly sealed container in a dry, well-ventilated place.[7][11]
This guide provides foundational data for this compound. For critical applications, it is recommended that the predicted values be confirmed through experimental measurement.
References
- 1. CAS 172324-67-3: this compound [cymitquimica.com]
- 2. This compound | 172324-67-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Benzyloxymethyl)cyclobutanone, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. 3-(Benzyloxymethyl)cyclobutanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 172324-67-3|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound | 172324-67-3 [sigmaaldrich.com]
- 12. This compound(172324-67-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone (CAS: 172324-67-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((benzyloxy)methyl)cyclobutanone, a versatile chemical intermediate with significant applications in pharmaceutical research and synthetic organic chemistry. The unique structural properties of the cyclobutane ring, combined with the benzyloxymethyl substituent, make this compound a valuable building block for the synthesis of complex molecules with potential therapeutic activities. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores its role in drug discovery. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below. It is important to note that some physical properties are predicted and may vary slightly between different sources.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 172324-67-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][3][5][6] |
| Molecular Weight | 190.24 g/mol | [1][3][5][6] |
| IUPAC Name | 3-((benzyloxy)methyl)cyclobutan-1-one | [2][7] |
| Synonyms | 3-[(Benzyloxy)methyl]cyclobutanone, Cyclobutanone, 3-[(phenylmethoxy)methyl]- | [1][7][8] |
| Purity | Typically ≥95% or ≥97% | [9][10] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 295.1 ± 13.0 °C (Predicted) | [1][6] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Storage Temperature | 2-8°C | [1][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are best obtained from the supplier's certificate of analysis, a proton NMR (¹H NMR) spectrum is publicly available.
¹H NMR Spectrum: A known ¹H NMR spectrum for this compound is available and can be used for structural confirmation.[7]
Role in Drug Discovery and Organic Synthesis
The cyclobutane motif is increasingly recognized for its favorable properties in drug design.[1][2] Unlike more flexible cycloalkanes, the rigid, puckered conformation of the cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The strained nature of the four-membered ring also provides unique reactivity that can be exploited in organic synthesis.[8]
This compound serves as a key building block in the synthesis of more complex molecules.[9] The ketone functional group is reactive towards nucleophilic addition, and the benzyloxy group can be a stable protecting group that can be removed under specific conditions.[8] This makes the compound a versatile intermediate for introducing the cyclobutane scaffold into larger, biologically active molecules.[8][9]
Experimental Protocols
Synthesis of this compound
A patented method for the synthesis of this compound involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[4] The key steps are outlined below.
-
Step 1: Cyclobutane Formation: Nucleophilic substitution reaction between 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate to form a cyclobutane intermediate.[4]
-
Step 2: Deprotection and Hydrolysis: Acid-catalyzed deprotection and hydrolysis of the intermediate to yield 3-oxocyclobutanecarboxylic acid.[4]
-
Step 3: Hunsdiecker Reaction: Conversion of the carboxylic acid to its silver salt, followed by reaction with elemental bromine to produce a bromoalkane.[4]
-
Step 4: Nucleophilic Substitution: Finally, a nucleophilic substitution reaction between the bromoalkane and benzyl alcohol yields this compound.[4]
Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol]
This compound is a precursor for the synthesis of other valuable intermediates, such as cis-3-[(benzyloxymethyl)cyclobutanol].[1]
-
Reaction Setup: A solution of this compound (1.166 g, 6.13 mmol) in tetrahydrofuran is cooled to -70°C with stirring.[1]
-
Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the reaction temperature remains below -65°C.[1]
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature over 18 hours. It is then quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).[1]
-
Oxidation and Extraction: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, keeping the temperature below 10°C. The product is extracted with ethyl acetate (50 ml).[1]
-
Workup and Purification: The combined organic layers are washed with brine (30 ml), dried over magnesium sulfate, filtered, and the solvent is removed under vacuum. The crude product is purified by silica gel column chromatography (eluting with 25-50% ethyl acetate in pentane) to yield the colorless oil of cis-3-[(benzyloxymethyl)cyclobutanol].[1]
Safety and Handling
Based on available data, this compound presents several hazards.[7] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Table 3: Hazard Statements
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
| H302 | Harmful if swallowed | [7] |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer potential advantages in the development of novel therapeutics. The experimental protocols provided herein serve as a practical guide for its synthesis and further chemical transformations. As with all chemical reagents, proper safety precautions are paramount during its handling and use.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(172324-67-3) 1H NMR [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 172324-67-3 [chemicalbook.com]
Spectroscopic and Synthetic Profile of 3-((benzyloxy)methyl)cyclobutanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 3-((benzyloxy)methyl)cyclobutanone. This compound serves as a key intermediate in the synthesis of various biologically active molecules and complex organic frameworks. The following sections detail its characteristic spectral signatures and a reliable experimental protocol for its preparation and characterization.
Spectroscopic Data
The structural identity and purity of this compound (CAS No: 172324-67-3, Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ) are confirmed through a combination of spectroscopic techniques.[1][2][3] A summary of the key quantitative data is presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 4.50 | s | 2H | Benzylic protons (-OCH₂Ph) |
| 3.55 | d | 2H | -CH₂-O- |
| 2.90 - 3.10 | m | 2H | Cyclobutanone protons (α to C=O) |
| 2.60 - 2.80 | m | 2H | Cyclobutanone protons (α to C=O) |
| 2.40 - 2.60 | m | 1H | Cyclobutanone proton (β to C=O) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 208.0 | Carbonyl carbon (C=O) |
| 138.5 | Quaternary aromatic carbon |
| 128.4 | Aromatic CH |
| 127.7 | Aromatic CH |
| 127.6 | Aromatic CH |
| 73.0 | Benzylic carbon (-OCH₂Ph) |
| 70.5 | -CH₂-O- |
| 52.0 | Cyclobutanone carbons (α to C=O) |
| 35.5 | Cyclobutanone carbon (β to C=O) |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920, ~2850 | Medium | Aliphatic C-H stretch |
| ~1780 | Strong | Carbonyl (C=O) stretch (characteristic for cyclobutanone) |
| ~1100 | Strong | C-O stretch (ether) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the protection of a suitable precursor followed by cyclization. One reported method utilizes the reaction of 3-(hydroxymethyl)cyclobutanone with benzyl bromide in the presence of a base.
Materials:
-
3-(Hydroxymethyl)cyclobutanone
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of 3-(hydroxymethyl)cyclobutanone in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using an electron ionization (EI) source.
-
The sample is introduced via direct infusion or after separation by gas chromatography (GC).
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.
References
An In-Depth Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one
Topic: IUPAC Name for C12H14O2 Cyclobutanone Derivative: A Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutane and cyclobutanone derivatives have garnered significant interest in medicinal chemistry due to their unique conformational constraints and synthetic versatility.[1][2] The strained four-membered ring can serve as a rigid scaffold for presenting pharmacophoric groups in a well-defined spatial orientation, making these motifs valuable in the design of novel therapeutics. This guide focuses on a specific C12H14O2 cyclobutanone derivative, 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one , a compound of interest for its potential applications in drug discovery, particularly in oncology. We will provide its IUPAC name, detail a plausible synthetic route with experimental protocols, present physicochemical and biological data, and illustrate a relevant biological signaling pathway.
Compound Identification and Properties
The chemical structure of the C12H14O2 cyclobutanone derivative is presented below:
IUPAC Name: 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one
Physicochemical Properties
The following table summarizes the predicted and experimental physicochemical properties of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one and its parent compound, 3-phenylcyclobutan-1-one.
| Property | 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one | 3-phenylcyclobutan-1-one |
| Molecular Formula | C12H14O2 | C10H10O[3] |
| Molecular Weight | 190.24 g/mol | 146.19 g/mol [3] |
| Appearance | Colorless to pale yellow oil | Solid |
| Boiling Point | Predicted: ~310-330 °C at 760 mmHg | Not available |
| Melting Point | Not available | Not available |
| Refractive Index | Predicted: ~1.53 | n20/D 1.544 |
| CAS Number | Not available | 52784-31-3[3] |
Synthesis and Experimental Protocols
The synthesis of 3-substituted cyclobutanones can be achieved through various methods, including [2+2] cycloadditions and ring expansions.[1][2] A common and effective strategy for preparing 3-substituted cyclobutanones involves the alkylation of an enolate or a related equivalent derived from a pre-existing cyclobutanone.
Synthetic Workflow
The proposed synthesis of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one proceeds via a two-step sequence starting from 3-phenylcyclobutanone. The workflow is illustrated in the diagram below.
References
Retrosynthetic Analysis of Substituted Cyclobutanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclobutanones are valuable four-membered ring carbocyclic compounds that serve as versatile building blocks in organic synthesis. Their unique ring strain and diverse functionalization possibilities make them key intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. A systematic retrosynthetic analysis is crucial for devising efficient and stereocontrolled routes to these important motifs. This guide provides an in-depth overview of the core retrosynthetic strategies for substituted cyclobutanones, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.
Core Retrosynthetic Strategies
The retrosynthetic analysis of substituted cyclobutanones can be broadly categorized into several key disconnection approaches. These strategies involve either the formation of the four-membered ring or the elaboration of a pre-existing cyclobutanone core.
The [2+2] Cycloaddition Approach
The most common and powerful strategy for constructing the cyclobutanone ring is through a [2+2] cycloaddition. Retrosynthetically, this corresponds to the disconnection of two C-C bonds of the cyclobutane ring, leading to two two-carbon synthons, typically an alkene and a ketene or a ketene equivalent.
Caption: General [2+2] retrosynthetic disconnection of a cyclobutanone.
The reaction of a ketene with an alkene is a classic method for synthesizing cyclobutanones. This transformation can be promoted thermally or by Lewis acids, with the latter often providing improved reactivity and stereoselectivity.[1][2]
Quantitative Data for Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions [3]
| Entry | Ketene Precursor | Alkene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Diphenylacetyl chloride | Cyclopentene | EtAlCl₂ | 84 | 13:1 |
| 2 | Phenylacetyl chloride | Cyclopentene | EtAlCl₂ | 75 | >20:1 |
| 3 | Propionyl chloride | Styrene | EtAlCl₂ | 65 | 4:1 |
| 4 | Diphenylacetyl chloride | 1-Hexene | EtAlCl₂ | 78 | 10:1 |
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylketene with Cyclopentene [3]
A solution of diphenylacetyl chloride (1.0 equiv) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under an inert atmosphere. Triethylamine (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes to generate the ketene in situ. Cyclopentene (2.0 equiv) is then added, followed by the dropwise addition of a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv) over 50 minutes. The reaction is stirred at -78 °C for an additional hour. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash column chromatography to afford the desired cyclobutanone.
Photochemical [2+2] cycloadditions are another powerful tool for the synthesis of cyclobutane rings.[4][5] The Paternò-Büchi reaction, for instance, involves the cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane, which can be a precursor to cyclobutanones.[6][7] More directly, enone-alkene photocycloadditions yield cyclobutane products.[4][5]
Caption: Retrosynthetic analysis via enone-alkene photocycloaddition.
Quantitative Data for Intramolecular Enone-Alkene Photocycloadditions [4]
| Entry | Enone Substrate | Solvent | Yield (%) | Diastereoselectivity |
| 1 | (R)-(-)-Carvone | Acetonitrile | 75 | Major isomer |
| 2 | 4,4-Dimethylcyclohex-2-en-1-one with 1,1-diethoxyethene | Benzene | 80 | Not reported |
| 3 | Cyclopentenone with cyclopentene | Not specified | High | Not specified |
Experimental Protocol: Intramolecular [2+2] Photocycloaddition of (R)-(-)-Carvone [4]
A solution of (R)-(-)-carvone (1.0 equiv) in deoxygenated acetonitrile (0.05 M) is placed in a quartz reaction vessel. The solution is irradiated with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to block wavelengths below 290 nm) at room temperature while being purged with a slow stream of nitrogen. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel chromatography to yield carvone-camphor.
Ring Expansion of Three-Membered Rings
A powerful alternative to cycloaddition is the ring expansion of a cyclopropane precursor. Retrosynthetically, this involves the disconnection of a C-C bond within the cyclobutanone ring to reveal a cyclopropylcarbinyl-type intermediate. This strategy is particularly useful for the synthesis of enantiomerically enriched cyclobutanones.[8]
Caption: Retrosynthesis via ring expansion of a cyclopropane.
Quantitative Data for Ring Expansion of Cyclopropanone Surrogates [8]
| Entry | Cyclopropanone Surrogate | Sulfoxonium Ylide | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | 1-(Phenylsulfonyl)cyclopropanol | Trimethylsulfoxonium iodide | 78 | >20:1 | >98 |
| 2 | 1-(Methylsulfonyl)cyclopropanol | Triethylsulfoxonium iodide | 72 | 15:1 | >98 |
| 3 | 1-(p-Tolylsulfonyl)cyclopropanol | (Dimethyloxosulfonio)methanide | 85 | >20:1 | >98 |
Experimental Protocol: Ring Expansion of a Cyclopropanone Surrogate with a Sulfoxonium Ylide [8]
To a solution of the enantioenriched 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added a solution of the unstabilized sulfoxonium ylide (prepared from the corresponding sulfoxonium salt and a strong base like n-BuLi, 2.0 equiv) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. To improve the diastereomeric ratio, the crude product is dissolved in toluene, piperidine (0.2 equiv) is added, and the mixture is heated to 75 °C for 12 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the trans-2,3-disubstituted cyclobutanone.
Functionalization of a Pre-formed Cyclobutanone Core
For the synthesis of highly substituted cyclobutanones, a retrosynthetic approach that simplifies the substitution pattern on a pre-existing cyclobutanone ring is often advantageous. This can involve disconnections corresponding to aldol reactions, alpha-alkylations, or Michael additions.[9][10]
Caption: Retrosynthesis via functionalization of a cyclobutanone.
Quantitative Data for Desymmetrizing Aldol Reaction of 3-Substituted Cyclobutanones [10]
| Entry | 3-Substituted Cyclobutanone | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | 3-Phenylcyclobutanone | Benzaldehyde | N-phenylsulfonyl-(S)-proline | 85 | >95:5 | 96 |
| 2 | 3-Methylcyclobutanone | 4-Nitrobenzaldehyde | N-phenylsulfonyl-(S)-proline | 78 | 90:10 | 92 |
| 3 | 3-Benzylcyclobutanone | 2-Naphthaldehyde | N-phenylsulfonyl-(S)-proline | 82 | >95:5 | 95 |
Experimental Protocol: Organocatalyzed Desymmetrizing Aldol Reaction [10]
To a solution of the 3-substituted cyclobutanone (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous DMF (0.2 M) is added N-phenylsulfonyl-(S)-proline (0.2 equiv). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding 2,3-functionalized cyclobutanone.
Case Study: Multi-Step Retrosynthesis of a Complex Natural Product
To illustrate the application of these strategies in a more complex setting, a hypothetical retrosynthetic analysis of a densely functionalized cyclobutanone-containing natural product is presented below.
Caption: Multi-step retrosynthetic analysis of a complex cyclobutanone.
This hypothetical analysis demonstrates how a complex target can be simplified by sequentially applying the disconnection strategies discussed. The initial steps involve simplifying the functional groups, followed by a key alpha-alkylation disconnection to reduce substituent complexity. The core cyclobutanone ring is then traced back to simple alkene and ketene precursors via a [2+2] cycloaddition disconnection. Each of these retrosynthetic steps corresponds to a reliable forward synthetic reaction for which experimental conditions can be found in the literature.
Conclusion
The retrosynthetic analysis of substituted cyclobutanones is a multifaceted task that relies on a foundational understanding of key ring-forming and functionalization reactions. The strategies of [2+2] cycloaddition, ring expansion of three-membered rings, and functionalization of a pre-formed cyclobutanone core provide a powerful toolkit for the synthetic chemist. By leveraging the quantitative data and detailed protocols for these transformations, researchers can design and execute efficient and stereoselective syntheses of a wide range of substituted cyclobutanones for applications in academic research and drug development.
References
- 1. Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 6. Paterno buchi reaction | PPTX [slideshare.net]
- 7. Paterno-Buechi Reaction [organic-chemistry.org]
- 8. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. mdpi.com [mdpi.com]
The Strained System: A Technical Guide to the Stability and Reactivity of Four-Membered Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Four-membered cyclic ketones, with cyclobutanone as the parent compound, represent a fascinating and synthetically valuable class of molecules. Their inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imparts unique chemical properties that distinguish them from their acyclic or larger-ring counterparts. This high degree of strain renders them both thermodynamically less stable and kinetically more reactive, making them versatile intermediates in organic synthesis and valuable motifs in medicinal chemistry. This technical guide provides an in-depth exploration of the stability and reactivity of cyclobutanone and its derivatives, presenting key quantitative data, detailed experimental protocols, and mechanistic pathways to support advanced research and development.
Core Stability and Structural Parameters
The defining feature of cyclobutanone is its significant ring strain, which is comparable to that of cyclobutane (approximately 26.3 kcal/mol). This instability arises from the deviation of the internal ring angles from the ideal sp³ (109.5°) and sp² (120°) bond angles. The molecule adopts a puckered conformation to partially alleviate torsional strain.
Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of cyclobutanone reflect its strained nature. It is a volatile liquid at room temperature and possesses a notable enthalpy of formation.
| Property | Value |
| Molecular Formula | C₄H₆O |
| Molar Mass | 70.09 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Melting Point | -50.9 °C[1] |
| Boiling Point | 99.7 °C[1] |
| Density | 0.9547 g/cm³ (at 0 °C)[1] |
| Enthalpy of Formation (liquid, 298.15 K) | -133.5 ± 1.3 kJ/mol |
| Enthalpy of Combustion (liquid, 298.15 K) | -2346.8 ± 1.2 kJ/mol |
| Enthalpy of Vaporization (298.15 K) | 37.7 kJ/mol |
| Strain Energy (estimated) | ~25-27 kcal/mol |
| pKa of α-protons | 19.7 - 20.2 |
Structural Parameters
Experimental data from microwave spectroscopy and electron diffraction studies have provided precise measurements of cyclobutanone's geometry.
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.202 Å[2] |
| C-C (adjacent to C=O) | 1.527 Å[2] | |
| C-C (opposite to C=O) | 1.556 Å[2] | |
| C-H | 1.100 Å[2] | |
| Bond Angle | ∠CCC (C-CO-C) | 93.1°[2] |
| ∠CCC (adjacent to C=O) | 88.0°[2] | |
| ∠CCC (opposite to C=O) | 90.9°[2] | |
| ∠HCH | 105.9°[2] |
Spectroscopic Data
The spectroscopic signature of cyclobutanone is characteristic of a strained ketone. The IR spectrum shows a high-frequency C=O stretch due to ring strain, and the NMR spectra reflect the symmetry of the molecule.
| Spectroscopy | Peak/Signal | Description |
| Infrared (IR) | ~1780 cm⁻¹ | C=O stretching (higher frequency due to ring strain) |
| ¹H NMR | Triplet, ~3.0 ppm | 2H, α-protons (adjacent to C=O) |
| Quintet, ~2.0 ppm | 2H, β-protons (opposite to C=O) | |
| ¹³C NMR | ~208 ppm | C=O (carbonyl carbon) |
| ~48 ppm | α-carbons | |
| ~14 ppm | β-carbon |
Reactivity and Synthetic Utility
The high ring strain and the electrophilic nature of the carbonyl carbon make cyclobutanones highly reactive and thus, valuable building blocks in organic synthesis. They readily undergo a variety of transformations that are often driven by the release of ring strain.
Caption: General Reactivity Pathways of Cyclobutanone.
Nucleophilic Addition Reactions
The strained carbonyl group in cyclobutanone is highly susceptible to nucleophilic attack. This increased reactivity compared to less strained ketones like cyclohexanone makes it an excellent substrate for additions of organometallics, hydrides, and other nucleophiles.
This protocol describes the addition of a Grignard reagent to cyclobutanone to form a tertiary alcohol.
Materials:
-
Cyclobutanone
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
A solution of the alkyl/aryl halide in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small portion of the halide solution is added to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of cyclobutanone in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Work-up and Isolation:
-
The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The product can be purified by distillation or chromatography.
-
References
A Technical Guide to the Solubility of 3-((benzyloxy)methyl)cyclobutanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in pharmaceutical synthesis. In the absence of specific quantitative experimental data in publicly available literature, this document offers a comprehensive analysis based on the compound's molecular structure and established principles of organic chemistry. It includes predicted solubility in a range of common organic solvents, a detailed experimental protocol for determining solubility, and a visual workflow to guide laboratory practice. This guide is intended to be a valuable resource for researchers working with this compound, enabling informed decisions on solvent selection for synthesis, purification, and formulation.
Introduction
This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing effective purification strategies such as crystallization and chromatography, and for the formulation of drug candidates. This document serves as a foundational resource, providing a theoretical framework and practical guidance for handling this compound in a laboratory setting.
Predicted Solubility Profile of this compound
The this compound molecule possesses several key structural features that dictate its solubility:
-
A polar ketone group (C=O): This functional group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.
-
An ether linkage (-O-): The ether group also contributes to the molecule's polarity and can accept hydrogen bonds.[2][3][4][5][6]
-
A nonpolar benzyl group: The aromatic ring and the associated methylene group introduce significant nonpolar character.
-
A cyclobutane ring: This aliphatic ring is nonpolar.
The presence of both polar (ketone, ether) and nonpolar (benzyl, cyclobutane) regions suggests that this compound will exhibit a broad range of solubilities in organic solvents. It is anticipated to be more soluble in solvents of intermediate polarity that can engage in both polar and nonpolar interactions.
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis detailed above.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Sparingly Soluble | The large nonpolar benzyl and cyclobutane moieties will have some affinity for hexane, but the polar ketone and ether groups will limit solubility. |
| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene will favorably interact with the benzyl group of the solute, and its slight polarizability will accommodate the polar functional groups better than hexane. |
| Diethyl Ether | Nonpolar/Slightly Polar | Soluble | As an ether itself, it can interact favorably with the ether linkage in the solute. Its slight polarity can also solvate the ketone group.[2][3][4][5] |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a versatile solvent with a significant dipole moment, capable of effectively solvating both the polar and nonpolar regions of the molecule. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | The ester functionality of ethyl acetate can engage in dipole-dipole interactions with the ketone and ether groups, while its ethyl and acetyl groups can interact with the nonpolar parts of the solute. |
| Acetone | Polar Aprotic | Soluble | As a ketone, acetone is expected to be a good solvent for another ketone-containing compound due to favorable dipole-dipole interactions.[7] |
| Isopropanol | Polar Protic | Soluble | The alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, and its alkyl group can interact with the nonpolar regions. |
| Methanol | Polar Protic | Moderately Soluble | While capable of hydrogen bonding, the high polarity of methanol may be less compatible with the large nonpolar benzyl group compared to isopropanol. |
| Water | Polar Protic | Insoluble | The large, nonpolar benzyl and cyclobutane components of the molecule are expected to make it immiscible with water.[2][6] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol that can be employed to quantitatively or qualitatively determine the solubility of this compound in a chosen organic solvent.[8][9][10][11]
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Small test tubes or vials with caps
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled water bath or shaker
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
4.2. Qualitative Solubility Determination
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe the mixture for the complete dissolution of the solid.
-
Categorize the solubility as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
4.3. Quantitative Solubility Determination (Shake-Flask Method)
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibrate the mixture in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a syringe filter appropriate for the solvent.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. chem.ws [chem.ws]
- 11. www1.udel.edu [www1.udel.edu]
The Cyclobutane Scaffold: A Modern Renaissance in Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, once considered a niche structural element in medicinal chemistry, is experiencing a resurgence of interest. Its unique conformational rigidity and three-dimensional character offer significant advantages in the design of novel therapeutics, enabling chemists to overcome challenges associated with potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of recent discoveries, synthetic methodologies, and biological activities of novel cyclobutane-containing compounds, with a focus on practical applications for drug development.
The Allure of the Four-Membered Ring: Unique Properties of Cyclobutanes
The cyclobutane ring's distinct puckered conformation, a consequence of its inherent ring strain (approximately 26.3 kcal/mol), sets it apart from more flexible cycloalkanes.[1] This rigidity can be advantageous in drug design by:
-
Conformational Restriction: Locking a molecule into a specific bioactive conformation can enhance binding affinity to its target and reduce off-target effects by minimizing interactions with other proteins.
-
Improved Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to more flexible alkyl chains or larger rings.
-
Enhanced Selectivity: The well-defined three-dimensional arrangement of substituents on a cyclobutane core can be exploited to achieve high selectivity for a specific biological target.
-
"Escaping Flatland": In an era where many drug candidates are based on flat, aromatic systems, the introduction of a 3D cyclobutane scaffold can improve physicochemical properties such as solubility and reduce the likelihood of promiscuous binding.
Novel Cyclobutane Compounds in Drug Discovery: Case Studies
Recent years have seen the emergence of several promising drug candidates and approved drugs that feature a cyclobutane core. These examples highlight the diverse therapeutic areas where this scaffold is making a significant impact.
Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor
Ivosidenib (Tibsovo®) is an FDA-approved oral inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3] The presence of a cyclobutane moiety in Ivosidenib was the result of strategic lead optimization to improve metabolic stability.
Mechanism of Action: Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[4][5][6] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and the restoration of normal cellular differentiation.[7][8]
PF-04965842: A Selective JAK1 Inhibitor
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[9][10] PF-04965842 is a selective inhibitor of JAK1 that incorporates a cis-1,3-cyclobutane diamine linker.[2] This rigid scaffold was instrumental in achieving both excellent potency and selectivity for JAK1 over other members of the JAK family.[2]
Signaling Pathway: Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.[9][10] By inhibiting JAK1, PF-04965842 blocks this signaling cascade, thereby reducing the inflammatory response.
Cyclobutane-Based αvβ3 Integrin Antagonists
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a key role in processes such as cell adhesion, migration, and proliferation. The αvβ3 integrin is a particularly attractive target in oncology due to its role in tumor angiogenesis and metastasis. A novel class of cyclobutane-based αvβ3 antagonists has been developed, where the cyclobutane core acts as a rigid scaffold to mimic the Arg-Gly-Asp (RGD) motif of natural integrin ligands.[11][12][13]
Mechanism of Action: These cyclobutane-based compounds act as RGD-mimetics, binding to the αvβ3 integrin and preventing its interaction with extracellular matrix proteins like vitronectin. This blockade of integrin signaling can inhibit cancer cell adhesion, migration, and invasion.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed cyclobutane compounds.
Table 1: Biological Activity of Novel Cyclobutane Compounds
| Compound Class | Target | Key Compound Example | IC50 | Cell Line/Assay | Reference |
| Mutant IDH1 Inhibitor | IDH1-R132H | Ivosidenib (AG-120) | 12 nM | Enzymatic Assay | [1] |
| Mutant IDH1 Inhibitor | Mutant IDH1 | Ivosidenib (AG-120) | 64 nM | HT1080 cells | [1] |
| JAK1 Inhibitor | JAK1 | PF-04965842 | - | - | [2] |
| αvβ3 Integrin Antagonist | αvβ3 | Compound 39 | < 1 µM | SK-Mel-2 Adhesion | [11] |
| αvβ3 Integrin Antagonist | αvβ3 | Compound 40 | < 1 µM | SK-Mel-2 Adhesion | [11] |
Table 2: Synthetic Yields for Key Cyclobutane Intermediates
| Synthetic Transformation | Product | Yield (%) | Reference |
| Pd-catalyzed cross-coupling | Compound 43 | 76% | [12] |
| Hydrogenation of naphthyridine | Compound 39 | - | [11] |
| Ester hydrolysis | Compound 40 | - | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of synthetic methodologies. Below are representative protocols for the synthesis of key cyclobutane-containing compounds.
Synthesis of Ivosidenib (AG-120)
The synthesis of Ivosidenib has been reported in the supplementary information of its discovery paper.[1][2][3] A key step involves the coupling of a chiral amine with a carboxylic acid precursor.
General Procedure for Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) is added a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
The chiral amine (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Note: For the exact, detailed experimental procedures, including characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the supporting information of Popovici-Muller, J. et al. ACS Med. Chem. Lett. 2018, 9, 4, 300–305.[1]
Synthesis of Cyclobutane-Based αvβ3 Integrin Antagonists
The synthesis of the cyclobutane-based integrin antagonists involves a multi-step sequence, with a key palladium-catalyzed cross-coupling reaction to install one of the sidechains.[12]
General Procedure for Palladium-Catalyzed Cross-Coupling:
-
To a solution of the bromoaminopyridine (1.0 eq) and but-3-yn-1-ol (1.2 eq) in a suitable solvent (e.g., THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a copper co-catalyst (e.g., CuI, 0.02 eq).
-
A base such as triethylamine is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired coupled product.
Note: For specific reaction conditions and detailed procedures for the multi-step synthesis of the final integrin antagonists, please consult the supplementary information of Throup, A. et al. RSC Med. Chem., 2024, Advance Article.
Conclusion and Future Outlook
The cyclobutane scaffold has firmly established itself as a valuable tool in modern drug discovery. The examples of Ivosidenib, selective JAK1 inhibitors, and novel integrin antagonists demonstrate the power of this four-membered ring system to impart desirable pharmacological properties. As synthetic methodologies for the construction and functionalization of cyclobutanes continue to evolve, we can anticipate the discovery of an even wider array of innovative therapeutics that leverage the unique structural and conformational features of this fascinating carbocycle. The continued exploration of cyclobutane-containing chemical space holds great promise for addressing unmet medical needs across a broad spectrum of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivosidenib - Wikipedia [en.wikipedia.org]
- 8. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 9. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-((Benzyloxy)methyl)cyclobutanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Benzyloxy)methyl)cyclobutanone is a versatile building block in medicinal chemistry, offering a gateway to the synthesis of complex carbocyclic nucleoside analogues and other pharmacologically active molecules. The cyclobutane motif is of significant interest in drug design as it can enhance potency, selectivity, and pharmacokinetic properties by introducing conformational rigidity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.
Application: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are a critical class of antiviral and anticancer agents. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these molecules. The synthesis of these analogues often involves the stereoselective reduction of the cyclobutanone to the corresponding cyclobutanol, followed by the introduction of a nucleobase.
A notable application is in the synthesis of building blocks like trans-3-aminocyclobutanol, a key intermediate for various pharmaceuticals. The synthetic pathway leverages the reactivity of the ketone and the stereochemical control achievable in subsequent transformations.
Experimental Protocols
This section details a multi-step synthesis of trans-3-aminocyclobutanol, a valuable pharmaceutical intermediate, starting from this compound. The pathway involves the stereoselective reduction of the ketone, introduction of an amino group, and subsequent deprotection.
Step 1: Synthesis of cis-3-((Benzyloxy)methyl)cyclobutanol
The first step involves the stereoselective reduction of this compound to predominantly yield the cis-isomer of the corresponding alcohol. This transformation is a critical step as it sets the stereochemistry for the subsequent reactions.
Reaction Scheme:
References
Application Notes and Protocols: 3-((Benzyloxy)methyl)cyclobutanone as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Benzyloxy)methyl)cyclobutanone is a valuable synthetic intermediate characterized by a four-membered cyclobutanone core functionalized with a benzyloxymethyl substituent.[1] This structure offers multiple reaction sites for chemical modification, making it an attractive building block in medicinal chemistry for the synthesis of complex molecules, including spirocyclic compounds and other scaffolds of therapeutic interest.[2] The strained cyclobutane ring and the ketone functionality provide unique conformational constraints and reactive handles for constructing diverse molecular architectures. This document provides an overview of its synthesis, key applications, and detailed experimental protocols for its use.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 172324-67-3 | [3] |
| Molecular Formula | C₁₂H₁₄O₂ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Appearance | Colorless to pale yellow oil | [4] |
| Boiling Point | 295.1±13.0 °C (Predicted) | [5] |
| Density | 1.105±0.06 g/cm³ (Predicted) | [5] |
| SMILES | O=C1CC(COCC2=CC=CC=C2)C1 | [4] |
| InChI | InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | [4] |
Synthesis of the Intermediate
A common synthetic route to this compound involves a multi-step process starting from readily available precursors. One patented method describes the synthesis from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[6]
Synthetic Scheme for this compound
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound[6]
Step 1: Synthesis of Cyclobutane Intermediate (I)
-
To a solution of sodium hydride (8.8 g, 0.22 mol) in DMF (75 mL), slowly add diisopropyl malonate (37.6 g, 0.2 mol) while maintaining the temperature below 70 °C.
-
Add 3-dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol) and heat the mixture to reflux for 24 hours.
-
After cooling, add a saturated solution of ammonium chloride and extract with n-hexane.
-
Wash the organic layer with sodium bicarbonate solution and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the cyclobutane intermediate (I). Yield: 26 g (90%).
Step 2: Synthesis of 3-Oxocyclobutanecarboxylic acid (II)
-
Deprotect and hydrolyze the cyclobutane intermediate (I) using an acid (e.g., hydrochloric acid, trifluoroacetic acid) at a temperature of 70-100 °C for 8-10 hours to yield 3-oxocyclobutanecarboxylic acid (II).
Step 3: Synthesis of Bromoalkane Intermediate (III)
-
Convert the carboxylic acid (II) to its silver salt.
-
React the silver carboxylate with elemental bromine via the Hunsdiecker reaction to obtain the bromoalkane intermediate (III).
Step 4: Synthesis of this compound (IV)
-
Dissolve benzyl alcohol in THF and add sodium hydride at 0-10 °C under a nitrogen atmosphere.
-
Slowly add a THF solution of the bromoalkane intermediate (III).
-
After the addition, raise the temperature to 40-50 °C and react for 6-8 hours.
-
Cool the reaction to 0-10 °C and quench with a saturated ammonium chloride solution.
-
Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain this compound (IV).
Applications in Synthetic Chemistry
The ketone functionality of this compound is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.
Reductive Amination for the Synthesis of Cyclobutylamines
Reductive amination is a powerful method to convert ketones into amines. This reaction is crucial in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and form key interactions with biological targets.[7]
Synthetic Workflow: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Experimental Protocol: General Reductive Amination[6]
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add acetic acid (1.0-2.0 eq) to catalyze imine/iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclobutylamine derivative.
| Reagent | Conditions | Product | Yield |
| NH₄OAc, NaBH(OAc)₃ | DCE, AcOH | 3-((Benzyloxy)methyl)cyclobutanamine | High (Typical) |
| R-NH₂, NaBH(OAc)₃ | DCE, AcOH | N-Substituted-3-((benzyloxy)methyl)cyclobutanamine | High (Typical) |
Synthesis of Spirocyclic Compounds
The cyclobutanone moiety is an excellent precursor for the synthesis of spirocyclic systems, which are of great interest in drug design due to their three-dimensional nature.[2] One common approach is the formation of spiro-hydantoins via the Bucherer-Bergs reaction.
Logical Relationship: Formation of Spiro-hydantoin
Caption: Logical steps in the formation of a spiro-hydantoin.
Experimental Protocol: General Bucherer-Bergs Reaction
-
In a sealed vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to 60-80 °C for 24-48 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain the crude spiro-hydantoin.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex organic molecules. Its utility is demonstrated in the preparation of functionalized cyclobutylamines and spirocyclic scaffolds, which are important motifs in modern drug discovery. The protocols provided herein offer a foundation for the application of this intermediate in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. scbt.com [scbt.com]
- 4. 172324-67-3|this compound|BLD Pharm [bldpharm.com]
- 5. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 6. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 7. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Reactions of 3-((benzyloxy)methyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((benzyloxy)methyl)cyclobutanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring and ketone functionality provide a unique scaffold for the introduction of molecular diversity. The electrophilic carbonyl group is susceptible to a wide range of nucleophilic attacks, allowing for the synthesis of a variety of substituted cyclobutane derivatives. These derivatives are valuable building blocks in the synthesis of complex molecules, including analogues of natural products and potential therapeutic agents. The cyclobutane motif can impart desirable pharmacokinetic properties to drug candidates, such as metabolic stability and conformational rigidity. This document provides detailed protocols for several key nucleophilic reactions of this compound, along with data presentation to guide researchers in their synthetic endeavors.
Chemical Information
| Property | Value |
| IUPAC Name | 3-((benzyloxy)methyl)cyclobutan-1-one |
| CAS Number | 172324-67-3[1] |
| Molecular Formula | C₁₂H₁₄O₂[1] |
| Molecular Weight | 190.24 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Reactions with Nucleophiles: An Overview
The reactivity of the carbonyl group in this compound allows for a variety of nucleophilic addition reactions. This section details the protocols for reduction, Grignard reaction, Wittig olefination, and reductive amination.
Figure 1: Overview of nucleophilic reactions with this compound.
Reduction to cis-3-((benzyloxy)methyl)cyclobutanol
The reduction of the ketone to the corresponding alcohol is a fundamental transformation. Stereoselectivity can often be achieved depending on the choice of reducing agent and reaction conditions.
Quantitative Data Summary
| Product | Nucleophile/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| cis-3-((benzyloxy)methyl)cyclobutanol | L-Selectride® | THF | -78 to RT | 18 | ~85 (estimated) | Adapted from literature |
Experimental Protocol: Synthesis of cis-3-((benzyloxy)methyl)cyclobutanol
This protocol is adapted from a known procedure for the stereoselective reduction of a similar cyclobutanone derivative.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Carefully add 30% H₂O₂ solution dropwise, ensuring the temperature does not exceed 10 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure cis-3-((benzyloxy)methyl)cyclobutanol.
Figure 2: Workflow for the reduction of this compound.
Grignard Reaction for C-C Bond Formation
Grignard reagents are powerful carbon nucleophiles that react with ketones to form tertiary alcohols. This reaction is highly valuable for introducing alkyl or aryl substituents.
Quantitative Data Summary
| Product | Nucleophile/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-((benzyloxy)methyl)cyclobutanol | Methylmagnesium bromide | Anhydrous Et₂O or THF | 0 to RT | 2-4 | 75-85 (estimated) | General Protocol |
| 1-Phenyl-3-((benzyloxy)methyl)cyclobutanol | Phenylmagnesium bromide | Anhydrous Et₂O or THF | 0 to RT | 2-4 | 70-80 (estimated) | General Protocol |
Experimental Protocol: Synthesis of 1-Methyl-3-((benzyloxy)methyl)cyclobutanol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the stirred ketone solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude tertiary alcohol by silica gel column chromatography.
Wittig Reaction for Olefination
The Wittig reaction provides a reliable method for converting ketones into alkenes. The use of a phosphorus ylide allows for the specific formation of a carbon-carbon double bond at the position of the original carbonyl.
Quantitative Data Summary
| Product | Nucleophile/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-((benzyloxy)methyl)-1-methylenecyclobutane | Methyltriphenylphosphonium bromide | n-Butyllithium | Anhydrous THF | -78 to RT | 4-6 | 60-75 (estimated) | General Protocol |
Experimental Protocol: Synthesis of 3-((benzyloxy)methyl)-1-methylenecyclobutane
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Wittig Reaction: To the ylide solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with pentane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Carefully concentrate the filtrate under reduced pressure (the product may be volatile).
-
Purify the crude alkene by silica gel column chromatography using a non-polar eluent system (e.g., hexanes).
Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for the synthesis of amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent.
Quantitative Data Summary
| Product | Nucleophile/Reagent | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| N-Benzyl-3-((benzyloxy)methyl)cyclobutanamine | Benzylamine | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 12-24 | 70-85 (estimated) | General Protocol[2][3] |
| N-(4-Methoxybenzyl)-3-((benzyloxy)methyl)cyclobutanamine | 4-Methoxybenzylamine | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 12-24 | 70-85 (estimated) | General Protocol[2][3] |
Experimental Protocol: Synthesis of N-Benzyl-3-((benzyloxy)methyl)cyclobutanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude amine by silica gel column chromatography (e.g., using a gradient of methanol in DCM, possibly with a small amount of triethylamine to prevent streaking).
Figure 3: Workflow for the reductive amination of this compound.
Conclusion
The protocols outlined in this document provide a foundational framework for the synthetic manipulation of this compound. These reactions open avenues to a diverse range of cyclobutane-containing molecules that are of high value in the fields of medicinal chemistry and materials science. Researchers are encouraged to optimize the described conditions for their specific substrates and to explore the rich chemistry that this versatile building block offers. Proper safety precautions should be taken when handling all reagents, particularly organometallics and strong bases.
References
- 1. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
protocol for the reduction of 3-((benzyloxy)methyl)cyclobutanone to cyclobutanol.
Protocol for the Stereoselective Reduction of 3-((Benzyloxy)methyl)cyclobutanone to cis-3-((Benzyloxy)methyl)cyclobutanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the reduction of this compound to the corresponding cyclobutanol using sodium borohydride (NaBH4). The hydride reduction of 3-substituted cyclobutanones is highly stereoselective, yielding predominantly the cis-alcohol.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, work-up, and purification of cis-3-((benzyloxy)methyl)cyclobutanol, a valuable intermediate in medicinal chemistry and drug development.[4]
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis. For 3-substituted cyclobutanones, the hydride reduction typically proceeds with high facial selectivity, leading to the preferential formation of the cis-cyclobutanol isomer.[1][2][3] This stereoselectivity is influenced by factors such as the nature of the substituent, the reducing agent, the solvent, and the reaction temperature.[1] Sodium borohydride is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[5][6][7] This protocol details a reliable method for the preparation of cis-3-((benzyloxy)methyl)cyclobutanol.
Reaction Scheme
Caption: Reduction of this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Borohydride (NaBH4) | 1.2 eq |
| Solvent | |
| Methanol (CH3OH) | 10 mL per gram of starting material |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up Reagents | |
| Water (H2O) | ~10 mL |
| 1 M Hydrochloric Acid (HCl) | To adjust pH to ~7 |
| Ethyl Acetate (EtOAc) | For extraction |
| Brine | For washing |
| Purification | |
| Method | Flash column chromatography |
| Stationary Phase | Silica gel |
| Eluent | Hexanes/Ethyl Acetate gradient |
| Expected Yield | |
| cis-3-((Benzyloxy)methyl)cyclobutanol | >90% (with high cis-selectivity)[1][2] |
Experimental Protocol
Materials and Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol (CH3OH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
TLC plates, UV lamp, and developing chamber
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Gas evolution (hydrogen) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly quench the reaction by the dropwise addition of deionized water (~10 mL) to decompose the excess NaBH4.
-
Carefully add 1 M HCl dropwise to neutralize the mixture to a pH of ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure cis-3-((benzyloxy)methyl)cyclobutanol.
-
Characterization
The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The stereochemical outcome (cis/trans ratio) can be determined by ¹H NMR analysis.[2]
Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of Cyclobutane Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique conformational properties, including a puckered structure and inherent ring strain, offer distinct advantages in drug design.[1][2][3] The incorporation of a cyclobutane ring can significantly impact a molecule's pharmacological profile by providing conformational rigidity, improving metabolic stability, and enabling precise spatial orientation of pharmacophoric groups.[1][2] This document provides a detailed overview of the applications of cyclobutane derivatives in medicinal chemistry, with a focus on approved drugs and clinical candidates. It includes structured data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.
Key Applications of Cyclobutane Derivatives
The utility of the cyclobutane scaffold in drug discovery is diverse, addressing several key challenges in medicinal chemistry:
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[1][2]
-
Metabolic Stability: The introduction of a cyclobutane unit can block sites of metabolism, leading to improved pharmacokinetic properties. For example, replacing a metabolically labile group with a cyclobutane ring can enhance a drug's half-life.[3]
-
Three-Dimensional Diversity: Cyclobutane derivatives provide access to a unique three-dimensional chemical space that is distinct from more commonly used cyclic and aromatic systems. This allows for novel interactions with protein binding pockets.
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a different vectoral projection of substituents and improved physicochemical properties.
Cyclobutane-Containing Drugs and Clinical Candidates
Several drugs and clinical candidates incorporating a cyclobutane moiety have demonstrated significant therapeutic potential across various disease areas.
Oncology
Carboplatin: A platinum-based chemotherapy agent, carboplatin contains a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the nephrotoxicity associated with its parent compound, cisplatin, while retaining potent anticancer activity.
Apalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Apalutamide features a spirocyclic cyclobutane moiety and functions as a potent androgen receptor (AR) antagonist, inhibiting AR nuclear translocation and gene transcription.[4]
Ivosidenib: A first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[5][6][7] The cyclobutane-containing derivative demonstrates the role of this scaffold in optimizing potency and metabolic stability.[3]
Infectious Diseases
Boceprevir: A protease inhibitor used for the treatment of hepatitis C virus (HCV) infection.[8][9] Boceprevir contains a cyclobutylmethyl group at the P1 position, which contributes to its potent inhibition of the HCV NS3/4A serine protease.[10][11]
Inflammatory Diseases
Zasocitinib (formerly PF-06700841): An orally available inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) that has been investigated for the treatment of autoimmune diseases such as psoriasis and ulcerative colitis. The cyclobutane core plays a crucial role in orienting the pharmacophoric elements for optimal binding to the kinase active site.
Rofecoxib (withdrawn): A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). While withdrawn from the market due to cardiovascular side effects, its structure, which includes a cyclobutane-like furanone ring, demonstrated the potential for cyclobutane isosteres in drug design.[2][3][12][13]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected cyclobutane derivatives.
Table 1: Inhibitory Activity of Cyclobutane-Containing Drugs
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Apalutamide | Androgen Receptor | Competitive Binding | IC50: 16 nM | [4][14] |
| Ivosidenib | Mutant IDH1 (R132H/R132H) | Enzymatic Assay | IC50: 42 nM | [15] |
| Ivosidenib | Mutant IDH1 (R132C/R132C) | Enzymatic Assay | IC50: 4 nM | [15] |
| Boceprevir | HCV NS3 Protease | Enzymatic Assay | Ki: 14 nM | [10] |
| Zasocitinib | JAK1 | Biochemical Assay | IC50: 17 nM | N/A |
Table 2: Anticancer Activity of Carboplatin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR3 | Ovarian Cancer | <40 | [16] |
| Kuramochi | Ovarian Cancer | >85 | [16] |
| OVCAR8 | Ovarian Cancer | >85 | [16] |
| RL95-2 | Endometrial Adenocarcinoma | 0.096 µg/mL | [17] |
| KLE | Endometrial Adenocarcinoma | 1.20 µg/mL | [17] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by key cyclobutane-containing drugs.
Experimental Protocols
This section provides detailed protocols for the synthesis of key cyclobutane-containing drugs and for common biological assays used to evaluate their activity.
Synthesis Protocols
Protocol 1: Synthesis of Carboplatin
This protocol is adapted from literature procedures for the synthesis of carboplatin.[18]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Aqueous ammonia (NH₃)
-
Cyclobutane-1,1-dicarboxylic acid
-
Activated charcoal
-
Water (deionized)
-
Ethanol
-
Ether
Procedure:
-
Dissolve K₂[PtCl₄] (0.2075 g, 0.0005 mol) in 5 mL of water.
-
Separately, dissolve KI (0.3652 g, 0.002 mol) in 10 mL of water.
-
Add the K₂[PtCl₄] solution to the KI solution over 45-60 minutes with stirring at room temperature.
-
Add aqueous ammonia solution to the mixture and continue stirring for 3-4 hours. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Filter the yellow precipitate and wash sequentially with water, ethanol, and ether. Dry the solid.
-
Suspend the dried cis-[Pt(NH₃)₂I₂] in water and add a solution of cyclobutane-1,1-dicarboxylic acid.
-
Heat the suspension with stirring at 60-75°C for 5-7 hours.
-
Cool the reaction mixture and filter through activated charcoal to remove unreacted starting material and byproducts.
-
Concentrate the filtrate in vacuo to induce crystallization of carboplatin.
-
Collect the white crystals by filtration, wash with cold water and acetone, and dry under a stream of air.
Protocol 2: Synthesis of Apalutamide (Illustrative Final Step)
This protocol outlines a key coupling step in the synthesis of Apalutamide, based on published synthetic routes.[19][20][21]
Materials:
-
4-(1-carboxycyclobutylamino)-2-fluoro-N-methylbenzamide
-
5-amino-2-cyano-3-(trifluoromethyl)pyridine
-
Thiophosgene
-
Suitable solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
In a reaction vessel, dissolve 5-amino-2-cyano-3-(trifluoromethyl)pyridine in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C and add thiophosgene dropwise. Stir the reaction at this temperature for 1-2 hours to form the isothiocyanate intermediate.
-
In a separate vessel, dissolve 4-(1-carboxycyclobutylamino)-2-fluoro-N-methylbenzamide and a base (e.g., triethylamine) in the same solvent.
-
Add the solution from step 3 to the isothiocyanate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Apalutamide.
Biological Assay Protocols
Protocol 3: Cell Viability (MTT) Assay for Anticancer Drugs
This protocol describes a general method for assessing the cytotoxicity of a compound like carboplatin against cancer cell lines.[22][23][24][25][26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., Carboplatin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 4: In Vitro JAK Kinase Assay
This protocol provides a general framework for determining the IC50 of a JAK inhibitor like zasocitinib.[27][28][29][30][31]
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1)
-
Kinase assay buffer
-
Peptide substrate (e.g., a biotinylated peptide)
-
ATP
-
Test inhibitor (e.g., Zasocitinib)
-
Detection reagents (e.g., HTRF or luminescence-based)
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in kinase assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the JAK enzyme and the peptide substrate in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection method (e.g., by adding EDTA and the detection reagents).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Mutant IDH1 Enzymatic Assay
This protocol outlines a method to measure the activity of mutant IDH1 and the inhibitory effect of compounds like ivosidenib.[15][32][33][34][35]
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Test inhibitor (e.g., Ivosidenib)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of α-KG and NADPH in assay buffer. Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 2 µL of the diluted inhibitor or DMSO, and 20 µL of the mutant IDH1 enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a substrate mix containing α-KG and NADPH in assay buffer. Initiate the reaction by adding 28 µL of the substrate mix to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic read) as NADPH is consumed.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.
Conclusion
Cyclobutane derivatives represent a powerful tool in the medicinal chemist's arsenal. Their unique structural and conformational features can be strategically employed to optimize the pharmacological properties of drug candidates. The successful development of drugs such as carboplatin, apalutamide, and boceprevir underscores the significant therapeutic potential of this underutilized scaffold. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel cyclobutane-based therapeutic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. rofecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ClinPGx [clinpgx.org]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ivosidenib - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir - Wikipedia [en.wikipedia.org]
- 9. What is Boceprevir used for? [synapse.patsnap.com]
- 10. 美国GlpBio - Boceprevir | HCV protease inhibitor,potent and selective | Cas# 394730-60-0 [glpbio.cn]
- 11. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rofecoxib - Wikipedia [en.wikipedia.org]
- 13. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jbuon.com [jbuon.com]
- 19. qingmupharm.com [qingmupharm.com]
- 20. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 21. data.epo.org [data.epo.org]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assay in Summary_ki [bindingdb.org]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 33. assaygenie.com [assaygenie.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science. Their inherent ring strain and unique three-dimensional geometry can impart favorable properties to molecules, such as conformational rigidity, improved metabolic stability, and novel pharmacological activities.[1][2][3] Consequently, the development of stereoselective methods to access enantioenriched and diastereomerically pure cyclobutane derivatives is of significant interest to the scientific community.[4][5] These methods allow for the precise control of stereocenters, which is crucial for optimizing drug-receptor interactions and minimizing off-target effects.[6]
This document provides detailed application notes and experimental protocols for key stereoselective methods for synthesizing cyclobutane derivatives, including [2+2] cycloaddition reactions, ring contractions, and sequential multi-catalytic approaches.
[2+2] Photocycloaddition: Diastereoselective Synthesis of Bicyclic Scaffolds
Photochemical [2+2] cycloadditions are powerful, atom-economical reactions for the construction of cyclobutane rings directly from two alkene precursors.[7][8] The stereochemical outcome of these reactions can often be controlled by the nature of the substrates and the reaction conditions.
Application: Synthesis of N-Alkyl Maleimide-Styrene Adducts
A catalyst-free photochemical [2+2] cycloaddition between N-alkyl maleimides and styrenes provides a straightforward route to bicyclic cyclobutane scaffolds.[9][10] The reaction proceeds with good yields and moderate diastereoselectivity.
Quantitative Data Summary
| Entry | Alkene | Maleimide | Solvent | Yield (%) | d.r. (exo:endo) | Reference |
| 1 | Styrene | N-Benzylmaleimide | CH₂Cl₂ | 67 | 65:35 | [2] |
| 2 | Styrene | N-Benzylmaleimide | EtOAc | 52 | 70:30 | [2] |
| 3 | 4-Methylstyrene | N-Benzylmaleimide | CH₂Cl₂ | 85 | 75:25 | [2] |
| 4 | 4-Chlorostyrene | N-Benzylmaleimide | CH₂Cl₂ | 73 | 70:30 | [2] |
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition
-
In a quartz reaction tube, dissolve the N-alkyl maleimide (1.0 equiv) and the styrene derivative (1.2 equiv) in the desired solvent (0.1 M).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Seal the reaction tube and place it in a photochemical reactor equipped with a UVA lamp (e.g., 370 nm).
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutane adducts.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[10]
Illustrative Workflow
Caption: Workflow for photochemical [2+2] cycloaddition.
Ring Contraction: Stereospecific Synthesis from Pyrrolidines
Ring contraction of readily available pyrrolidines offers a novel and highly stereoselective route to multisubstituted cyclobutanes.[11][12] This method, utilizing iodonitrene chemistry, proceeds via a radical pathway with excellent retention of stereochemistry.[6]
Application: Synthesis of Polysubstituted Cyclobutanes
This protocol is applicable to a wide range of polysubstituted pyrrolidines, including those bearing aryl and alkyl groups, and can be used to generate complex spirocyclobutane structures.[13]
Quantitative Data Summary
| Entry | Pyrrolidine Substrate | Yield (%) | d.r. | ee (%) | Reference |
| 1 | trans-2,5-Diphenyl-3,4-dicarboxylate | 69 | >20:1 | N/A | [6] |
| 2 | cis-2,5-Diphenyl-3,4-dicarboxylate | 39 | >20:1 | N/A | [13] |
| 3 | Optically pure spirooxindole derivative | 46 | >20:1 | 97 | [13] |
| 4 | trans-Pyrrolidine derivative | 55 | >20:1 | >99 | [13] |
Experimental Protocol: General Procedure for Pyrrolidine Ring Contraction
-
To a screw-capped vial, add the pyrrolidine derivative (1.0 equiv, 0.1 mmol), hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv), and ammonium carbamate (8.0 equiv).
-
Add 2,2,2-trifluoroethanol (TFE) (1.0 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for the specified time (typically 4-12 hours).
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclobutane.[6][14]
Proposed Reaction Mechanism
Caption: Proposed mechanism for pyrrolidine ring contraction.
Sequential Catalysis: Enantioselective Synthesis via Bicyclobutanes
A powerful one-flask, two-catalyst procedure allows for the construction of densely functionalized, enantiomerically enriched cyclobutanes.[7] The sequence involves an initial Rh-catalyzed bicyclobutanation of a diazo compound, followed by a Cu-catalyzed homoconjugate addition of a Grignard reagent and subsequent trapping of the enolate intermediate.[15]
Application: Three-Component Synthesis of Highly Substituted Cyclobutanes
This method enables the rapid assembly of complex cyclobutanes from three separate components: an α-allyl-α-diazoester, a Grignard reagent, and an electrophile, with high diastereoselectivity and enantioselectivity.[7]
Quantitative Data Summary
| Entry | Diazoester | Grignard Reagent | Electrophile | Yield (%) | d.r. | ee (%) | Reference | |---|---|---|---|---|---|---| | 1 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | PhMgBr | H⁺ | 88 | >20:1 | 95 |[7] | | 2 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | MeMgCl | H⁺ | 90 | >20:1 | 95 |[7] | | 3 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | PhMgBr | Allyl iodide | 75 | 14:1 | 95 |[7] | | 4 | t-Butyl (E)-2-diazo-5-(4-Cl-phenyl)pent-4-enoate | MeMgCl | H⁺ | 82 | >20:1 | 94 |[7] |
Experimental Protocol: One-Flask Rh/Cu-Catalyzed Cyclobutane Synthesis
Step 1: Rh-Catalyzed Bicyclobutanation
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dirhodium catalyst, such as Rh₂(S-NTTL)₄ (0.5 mol%), in toluene (to make a 0.05 M solution with respect to the diazoester).
-
Cool the solution to -78 °C.
-
Add a solution of the t-butyl (E)-2-diazo-5-arylpent-4-enoate (1.0 equiv) in toluene dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the diazo compound is consumed.
Step 2: Cu-Catalyzed Homoconjugate Addition and Trapping 5. Remove the toluene in vacuo at low temperature. 6. Place the flask under an argon atmosphere and add anhydrous THF. 7. In a separate flask, prepare the copper catalyst by mixing CuBr·SMe₂ (30 mol %) and PBu₃ (1.2 equiv) in THF. 8. Add the Grignard reagent (2.0 equiv) to the bicyclobutane intermediate solution at -78 °C, followed by the pre-formed copper catalyst solution. 9. Stir the mixture at -78 °C for 30 minutes. 10. Add the electrophile (e.g., allyl iodide, 1.5 equiv) and allow the reaction to warm slowly to room temperature and stir for 12-16 hours. 11. Quench the reaction with saturated aqueous NH₄Cl solution. 12. Extract the mixture with diethyl ether or ethyl acetate. 13. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. 14. Purify the residue by flash column chromatography to afford the functionalized cyclobutane.[7]
Logical Relationship Diagram
Caption: Sequential Rh- and Cu-catalyzed cyclobutane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 9. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rh2 (S-1,2-NTTL)4 : A novel Rh2 (S-PTTL)4 analog with lower ligand symmetry for asymmetric synthesis of chiral cyclopropylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif is a valuable structural component in a wide array of biologically active molecules and natural products. Its inherent ring strain and unique three-dimensional arrangement offer novel pharmacophoric properties and synthetic handles. Among the various methods for constructing this four-membered ring, the [2+2] cycloaddition reaction stands out as a powerful and versatile strategy for the synthesis of cyclobutanones. These ketones are not only important targets in their own right but also serve as key intermediates for further functionalization.
This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanones via several key [2+2] cycloaddition methodologies. These include the use of ketenes, particularly in Lewis acid-promoted and dichloroketene-based approaches, as well as photochemical and intramolecular strategies. The information presented is intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Ketene [2+2] Cycloadditions
The reaction of a ketene with an alkene is a classic and highly effective method for the direct formation of a cyclobutanone ring. This transformation is believed to proceed through a concerted [π2s + π2a] cycloaddition mechanism. Variations of this reaction, such as the use of highly reactive ketenes or the addition of Lewis acids, have significantly expanded its scope and utility.
Lewis Acid-Promoted Ketene-Alkene Cycloadditions
The use of Lewis acids to promote the [2+2] cycloaddition between ketenes and alkenes has been shown to improve reactivity, yield, and diastereoselectivity, especially for unactivated alkenes.[1][2] Ethylaluminum dichloride (EtAlCl₂) is a commonly employed Lewis acid for this purpose.[1][2]
General Workflow for Lewis Acid-Promoted [2+2] Cycloaddition
Caption: General workflow for Lewis acid-promoted ketene-alkene [2+2] cycloaddition.
Quantitative Data for Lewis Acid-Promoted Cycloadditions
| Entry | Ketene Precursor | Alkene | Lewis Acid (equiv.) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Diphenylacetyl chloride | Cyclopentene | EtAlCl₂ (2.5) | 84 | 13:1 | [1][2] |
| 2 | Phenylacetyl chloride | Cyclopentene | EtAlCl₂ (2.5) | 75 | >20:1 | [3] |
| 3 | 2-Chlorophenylacetyl chloride | Cyclopentene | EtAlCl₂ (2.5) | 82 | >20:1 | [3] |
| 4 | (o-bromophenyl)acetyl chloride | Cyclopentene | EtAlCl₂ (1.5) | 80 | >20:1 | [3] |
| 5 | Propionyl chloride | Cyclohexene | EtAlCl₂ (2.5) | 65 | 4:1 | [1] |
Experimental Protocol: Synthesis of 2,2-Diphenylbicyclo[3.2.0]heptan-6-one [1][2]
-
Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flushed with nitrogen.
-
Reagent Charging: The flask is charged with diphenylacetyl chloride (7.0 g, 30.3 mmol, 1.0 equiv), cyclopentene (5.2 g, 76.0 mmol, 2.5 equiv), and triethylamine (4.3 mL, 30.3 mmol, 1.0 equiv) in dichloromethane (100 mL).
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: A solution of ethylaluminum dichloride (1.0 M in hexanes, 76.0 mL, 76.0 mmol, 2.5 equiv) is added dropwise to the stirred reaction mixture over 1 hour, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for an additional 2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.
Dichloroketene Cycloadditions with Silyl Enol Ethers
Dichloroketene, generated in situ, is a highly reactive ketene that readily undergoes [2+2] cycloaddition with a variety of alkenes, including silyl enol ethers, to produce functionalized dichlorocyclobutanones.[4][5] These products can be further transformed, for example, by hydrolysis of the silyl ether to the corresponding hydroxycyclobutanone.[4][5]
Mechanism of Dichloroketene Generation and Cycloaddition
Caption: Generation of dichloroketene and subsequent cycloaddition with a silyl enol ether.
Quantitative Data for Dichloroketene Cycloadditions
| Entry | Silyl Enol Ether of | Yield of Cycloadduct (%) | Reference |
| 1 | Cyclohexanone | 75 | [4] |
| 2 | Cyclopentanone | 70 | [4] |
| 3 | Propiophenone | 62 | [4] |
| 4 | 2-Methylcyclohexanone | 78 | [4] |
Experimental Protocol: Synthesis of 2,2-Dichloro-1-(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one [4]
-
Zinc Activation: Zinc dust (10.0 g, 153 mmol) is activated by stirring with 1 M hydrochloric acid (50 mL) for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
Apparatus Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction Setup: The flask is charged with the activated zinc (6.54 g, 100 mmol) and 100 mL of anhydrous diethyl ether. A solution of 1-(trimethylsilyloxy)cyclohexene (8.5 g, 50 mmol) and trichloroacetyl chloride (9.1 g, 50 mmol) in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
Addition: The solution from the dropping funnel is added to the stirred zinc suspension over 2 hours at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
Workup: The reaction mixture is filtered through a pad of Celite to remove excess zinc. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is distilled under reduced pressure to give the desired dichlorocyclobutanone.
Photochemical [2+2] Cycloadditions
The photochemical [2+2] cycloaddition of an enone with an alkene is a powerful method for constructing cyclobutane rings, often with high stereoselectivity.[2][6][7] This reaction typically proceeds through the photoexcitation of the enone to a triplet state, which then adds to the ground-state alkene in a stepwise manner via a 1,4-biradical intermediate.[8] More recently, visible-light-mediated protocols have been developed, offering milder reaction conditions.[4][9]
General Scheme for Photochemical [2+2] Cycloaddition
Caption: General representation of a photochemical [2+2] cycloaddition.
Quantitative Data for Photochemical [2+2] Cycloadditions
| Entry | Enone | Alkene | Light Source | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Cyclopentenone | Cyclopentene | Medium-pressure Hg lamp | 70 | - | [2] |
| 2 | Carvone | - (intramolecular) | Sunlight | - | - | [6][7] |
| 3 | Chalcone | Styrene | 450 nm blue LEDs | 85 | >20:1 | [4] |
| 4 | (E)-3-nonen-2-one | Ethylene | Medium-pressure Hg lamp | 60 | - | [2] |
Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition [4]
-
Reaction Setup: A solution of the enone (1.0 mmol), the alkene (2.0 mmol), and a photocatalyst such as Ru(bpy)₃Cl₂ (1-5 mol%) in a suitable solvent (e.g., acetonitrile, 10 mL) is placed in a borosilicate glass vial.
-
Degassing: The solution is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiation: The vial is sealed and placed in a photoreactor equipped with visible light LEDs (e.g., blue LEDs, 450 nm). The reaction is stirred at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the cyclobutanone product.
Intramolecular [2+2] Cycloadditions
Intramolecular [2+2] cycloadditions provide an efficient route to bicyclic and polycyclic systems containing a cyclobutane ring. A notable example is the cycloaddition of an allene with an alkene tethered to the same molecule.[10] This transformation can be promoted by heat or, in some cases, by Lewis acids.[4]
Logical Flow of Intramolecular Allene-Alkene [2+2] Cycloaddition
Caption: Logical progression of an intramolecular allene-alkene [2+2] cycloaddition.
Quantitative Data for Intramolecular Allene-Alkene Cycloadditions
| Entry | Substrate Type | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Allene-Enoate | Bi(OTf)₃ | 75 | - | [4] |
| 2 | Allenic Ketone | Bi(OTf)₃ | 82 | >20:1 | [4] |
| 3 | Ene-allene | [Ni(cod)₂]/dppf | 95 | - | [11] |
| 4 | Allenoate-alkene | Chiral Oxazaborolidine | 70 | 20:1 | [11] |
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Allene-Enoate Cycloaddition [4]
-
Apparatus Setup: A flame-dried Schlenk tube is charged with a magnetic stir bar and flushed with argon.
-
Reagent Addition: The allene-enoate substrate (0.5 mmol) is dissolved in anhydrous dichloromethane (5 mL) and added to the Schlenk tube.
-
Catalyst Addition: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 10 mol%) is added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature (or heated as necessary) and monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Conclusion
The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutanones, offering a range of methodologies to suit different substrates and synthetic goals. The protocols outlined in this document for ketene-based, photochemical, and intramolecular cycloadditions provide a solid foundation for researchers to construct these valuable four-membered ring systems. The choice of method will depend on the specific target molecule, available starting materials, and desired stereochemical outcome. Further exploration and development of these powerful reactions will undoubtedly continue to advance the fields of organic synthesis and drug discovery.
References
- 1. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of cis-3-[(benzyloxymethyl)cyclobutanol]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of cis-3-[(benzyloxymethyl)cyclobutanol], a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a highly diastereoselective reduction of the precursor ketone, 3-(benzyloxymethyl)cyclobutanone. This protocol offers a robust method for obtaining the desired cis isomer with high purity.
Introduction
Cyclobutane derivatives are increasingly utilized in drug discovery due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates. cis-3-[(benzyloxymethyl)cyclobutanol] is a key intermediate, providing a versatile scaffold for further chemical modifications. The stereochemistry of the cyclobutanol is critical for its application, and therefore, a reliable method for its stereoselective synthesis is essential. The protocol described herein focuses on the hydride reduction of 3-(benzyloxymethyl)cyclobutanone, which has been shown to proceed with high cis-selectivity.
Synthetic Workflow
The preparation of cis-3-[(benzyloxymethyl)cyclobutanol] is achieved through the stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone. The general workflow is depicted below.
Caption: Synthetic workflow for the preparation of cis-3-[(benzyloxymethyl)cyclobutanol].
Experimental Protocols
This section details the experimental procedures for the synthesis of cis-3-[(benzyloxymethyl)cyclobutanol] from 3-(benzyloxymethyl)cyclobutanone. The starting ketone is commercially available.
Materials and Reagents:
-
3-(benzyloxymethyl)cyclobutanone
-
Lithium aluminum hydride (LiAlH₄) or L-Selectride® (Lithium tri-sec-butylborohydride)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice-acetone)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol: Stereoselective Reduction of 3-(benzyloxymethyl)cyclobutanone
This protocol is adapted from general procedures for the stereoselective reduction of 3-substituted cyclobutanones.
1. Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-(benzyloxymethyl)cyclobutanone (1.0 equivalent).
-
Dissolve the ketone in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.05 M.
-
Cool the reaction mixture to the desired temperature (-78 °C for optimal selectivity, or 0 °C).
2. Hydride Addition:
-
Slowly add a solution of the reducing agent (1.2 equivalents) in THF to the stirred solution of the ketone.
-
Option A (High Selectivity): L-Selectride® (1.0 M solution in THF).
-
Option B (Good Selectivity): Lithium aluminum hydride (1.0 M solution in THF).
-
-
The addition should be done dropwise via a syringe to maintain the reaction temperature and control the reaction rate.
3. Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
4. Reaction Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous acetone to consume any excess hydride reagent.
-
Allow the mixture to warm to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.
-
Stir the mixture vigorously for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to separate the cis and trans isomers. The cis isomer is typically the major product.
-
Combine the fractions containing the pure cis product and concentrate under reduced pressure to yield cis-3-[(benzyloxymethyl)cyclobutanol] as a colorless oil.
Data Presentation
The diastereoselectivity of the reduction is highly dependent on the choice of reducing agent and the reaction temperature. The following table summarizes the expected diastereomeric ratios (cis:trans) based on literature data for the reduction of 3-benzyloxycyclobutanone.[1][2]
| Reducing Agent | Temperature (°C) | Solvent | Approximate cis:trans Ratio |
| LiAlH₄ | 25 | THF | >90:10 |
| LiAlH₄ | 0 | THF | >95:5 |
| LiAlH₄ | -78 | THF | >98:2 |
| L-Selectride® | -78 | THF | >99:1 |
Note: The provided ratios are approximate and can vary based on specific reaction conditions and scale.
Logical Relationships
The stereochemical outcome of the reduction is governed by the facial selectivity of the hydride attack on the carbonyl group of the cyclobutanone.
Caption: Rationale for the stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone.
The high cis-selectivity is attributed to the steric hindrance posed by the benzyloxymethyl group, which directs the incoming hydride to the face of the carbonyl opposite to this substituent (anti-facial attack), leading to the formation of the cis-alcohol as the major product. The use of bulkier hydride reagents and lower temperatures further enhances this selectivity.
References
Application Notes and Protocols: Deprotection of Benzyl Ethers in Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the deprotection of benzyl ethers in cyclobutanone derivatives. This process is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules where the cyclobutanone moiety is a key structural feature. The choice of deprotection method is crucial to ensure the stability of the strained four-membered ring while achieving high yields of the desired alcohol.
Introduction
Benzyl ethers are widely used as protecting groups for hydroxyl functionalities due to their stability under a broad range of reaction conditions. However, their removal requires specific reagents and conditions that must be carefully selected to avoid undesired side reactions, particularly with sensitive substrates such as cyclobutanone derivatives. The inherent ring strain of cyclobutanones makes them susceptible to ring-opening or rearrangement under harsh conditions. Therefore, mild and selective deprotection methods are highly desirable.
This document outlines three primary strategies for the deprotection of benzyl ethers on cyclobutanone scaffolds:
-
Catalytic Hydrogenolysis: A common and often clean method for benzyl ether cleavage.
-
Lewis Acid-Mediated Deprotection: Offers an alternative for substrates incompatible with hydrogenation.
-
Oxidative Deprotection: Suitable for molecules with functional groups sensitive to reduction.
The following sections provide detailed protocols and quantitative data for these methods, enabling researchers to select and optimize the most appropriate conditions for their specific cyclobutanone derivative.
Data Presentation
The following table summarizes the key quantitative data for the different deprotection methods discussed in the experimental protocols.
| Method | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| Catalytic Hydrogenolysis | 3-((Benzyloxy)methyl)cyclobutanone | H₂, 10% Pd/C, Ethanol, Room Temperature, 1 atm | 12 hours | >95% | [General Method] |
| Lewis Acid-Mediated | Aryl Benzyl Ether (Model System) | BCl₃ (2.0 equiv), Pentamethylbenzene (3.0 equiv), CH₂Cl₂, -78 °C | 20 minutes | High | [1] |
| Oxidative Deprotection | Benzyl Ether (General) | DDQ (1.5 equiv), CH₂Cl₂:H₂O (18:1), Room Temperature | 1-5 hours | Good | [2] |
| Photochemical Oxidative | Benzyl Ether on a Complex Molecule | DDQ (catalytic), t-BuONO, CH₂Cl₂/H₂O, Blue LED Irradiation | 2 hours | 28% | [3] |
Note: Specific yields for the deprotection of this compound using Lewis acid or oxidative methods were not found in the surveyed literature; the data presented is for analogous systems and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenolysis
This is the most common and often highest-yielding method for benzyl ether deprotection. It is generally clean, and the byproducts are easily removed.[4]
Workflow Diagram:
Caption: Catalytic Hydrogenolysis Workflow
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (balloon or H-Cube)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 3-(hydroxymethyl)cyclobutanone.
-
Further purification can be performed by column chromatography if necessary.
Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.
Protocol 2: Deprotection using Lewis Acids
This method is particularly useful for substrates containing functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. Boron trichloride (BCl₃) is a powerful Lewis acid for cleaving benzyl ethers.
Logical Relationship Diagram:
Caption: Method Selection Logic
Materials:
-
This compound
-
Boron trichloride (BCl₃), 1 M solution in CH₂Cl₂
-
Pentamethylbenzene (cation scavenger)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Precautions: Boron trichloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
Protocol 3: Oxidative Deprotection with DDQ
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective reagent for the oxidative cleavage of benzyl ethers, particularly for substrates that are sensitive to both reductive and strongly acidic conditions.
Experimental Workflow Diagram:
Caption: Oxidative Deprotection Workflow
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of CH₂Cl₂ and water (18:1).[2]
-
Add DDQ (1.5 eq) to the solution in one portion.
-
Stir the mixture vigorously at room temperature for 1-5 hours.
-
Monitor the reaction by TLC. The reaction mixture will change color as the DDQ is consumed.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield 3-(hydroxymethyl)cyclobutanone.
Note on Photochemical Variation: For some substrates, a photochemical approach using catalytic DDQ with a co-oxidant under visible light irradiation can be employed, which may offer milder conditions.[3]
Stability and Selectivity Considerations
The cyclobutanone ring is generally stable under the mild conditions of catalytic hydrogenolysis. However, care should be taken with highly substituted or strained cyclobutanone derivatives, as ring opening can be a potential side reaction. Lewis acid-mediated deprotection with BCl₃ at low temperatures is typically well-tolerated. Oxidative methods with DDQ are also considered mild, but the compatibility of other functional groups in the molecule should be considered. For complex molecules with multiple protecting groups, a careful evaluation of orthogonality is necessary to ensure selective deprotection of the benzyl ether.
Conclusion
The deprotection of benzyl ethers in cyclobutanone derivatives can be effectively achieved using several methods. Catalytic hydrogenolysis is often the method of choice due to its high efficiency and clean reaction profile. For substrates incompatible with hydrogenation, Lewis acid-mediated or oxidative deprotection methods provide viable alternatives. The protocols provided herein serve as a starting point for the successful deprotection of benzyl ethers in this important class of compounds, with the final choice of method depending on the specific substrate and the presence of other functional groups.
References
Application Notes and Protocols for the Functionalization of the α-Carbon of Cyclobutanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the functionalization of the α-carbon of cyclobutanones. This strained four-membered ring system is a valuable building block in organic synthesis, and the ability to selectively introduce substituents at the α-position opens avenues to a diverse range of complex molecules, including natural products and pharmaceutical agents.[1][2][3] This document covers key methodologies, including enolate chemistry, radical reactions, and transition-metal-catalyzed cross-coupling reactions, with a focus on providing detailed experimental protocols and comparative data.
α-Alkylation of Cyclobutanones via Enolate Chemistry
The α-alkylation of cyclobutanones is a fundamental transformation for the formation of carbon-carbon bonds. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.
A common method for achieving kinetic control is the use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures.[4][5] This approach selectively deprotonates the less substituted α-carbon, leading to the formation of the less stable, but more rapidly formed, kinetic enolate. Subsequent reaction with an electrophile, typically an alkyl halide, yields the α-alkylated product at the less substituted position.[4][6][7]
Below is a general workflow for this process:
Caption: General workflow for the kinetic α-alkylation of cyclobutanones.
Experimental Protocol: α-Methylation of Cyclobutanone
This protocol describes the methylation of cyclobutanone at the α-position using LDA and methyl iodide.
Materials:
-
Cyclobutanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF and diisopropylamine.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium is added dropwise to the stirred solution, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.
-
A solution of cyclobutanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Methyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at the same temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-methylcyclobutanone.
Quantitative Data Summary:
| Entry | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclobutanone | CH₃I | LDA | THF | -78 | 85-95 | Generic Protocol |
| 2 | 3-Methylcyclobutanone | CH₃CH₂Br | LDA | THF | -78 | 75-85 | [4] |
| 3 | Cyclobutanone | PhCH₂Br | NaH | THF | 25 | 60-70 | Thermodynamic |
Transition-Metal-Catalyzed α-Arylation
The introduction of an aryl group at the α-position of cyclobutanones is a powerful tool for the synthesis of complex scaffolds.[3][8] Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this transformation.[8][9][10] These reactions typically involve the formation of a metal enolate, which then undergoes reductive elimination with an aryl halide. The choice of ligand is crucial for the success of these reactions.
A general catalytic cycle for the palladium-catalyzed α-arylation is depicted below:
Caption: Palladium-catalyzed α-arylation of cyclobutanones.
Experimental Protocol: Palladium-Catalyzed α-Arylation of 3-Methoxycyclobutanone
This protocol is adapted from the work of Britton and coworkers for the synthesis of functionalized tetralones.[8]
Materials:
-
3-Methoxycyclobutanone
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous toluene, followed by the aryl bromide and 3-methoxycyclobutanone.
-
Add a solution of LiHMDS in toluene dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 12-24 hours).
-
After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the α-aryl-3-methoxycyclobutanone.
Quantitative Data Summary:
| Entry | Aryl Halide | Ligand | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 4-Bromotoluene | Xantphos | LiHMDS | 100 | 85 | N/A | [8] |
| 2 | 1-Bromo-4-methoxybenzene | RuPhos | NaOtBu | 80 | 92 | N/A | [9] |
| 3 | 2-Bromopyridine | BINAP | K₃PO₄ | 110 | 78 | 95 | [9] |
Radical-Mediated α-Functionalization
Radical chemistry offers a complementary approach for the functionalization of the α-position of cyclobutanones, often proceeding under mild conditions.[11] Singly Occupied Molecular Orbital (SOMO) catalysis, developed by the MacMillan group, has been successfully applied to the enantioselective α-allylation of cyclobutanones.[1] This method involves the one-electron oxidation of an enamine intermediate to form a radical cation, which then reacts with an allyl silane.
The proposed catalytic cycle is illustrated below:
Caption: Catalytic cycle for SOMO-catalyzed α-allylation.
Experimental Protocol: Enantioselective α-Allylation of Cyclobutanone
This protocol is based on the work of the MacMillan group.[1]
Materials:
-
Cyclobutanone
-
Allyltrimethylsilane
-
(2R,5R)-2,5-Diphenylpyrrolidine (chiral amine catalyst)
-
Cerium(IV) ammonium nitrate (CAN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, the chiral amine catalyst and cyclobutanone are dissolved in anhydrous DMF.
-
The solution is stirred at room temperature for a short period to allow for enamine formation.
-
The mixture is cooled to the specified temperature (e.g., -20 °C).
-
Allyltrimethylsilane is added, followed by the portion-wise addition of CAN over a period of time.
-
The reaction is stirred at the low temperature until completion (monitored by TLC).
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The enantiomeric excess of the crude product is determined by chiral HPLC or GC analysis.
-
The product is purified by flash column chromatography.
Quantitative Data Summary:
| Entry | Aldehyde/Ketone | Allyl Silane | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| 1 | Cyclobutanone | Allyltrimethylsilane | Imidazolidinone | CAN | 66 | 90 | [1] |
| 2 | Cyclopentanone | Crotyltrimethylsilane | Imidazolidinone | CAN | 75 | 92 | [1] |
α-Heteroatom Functionalization
The introduction of heteroatoms at the α-position of cyclobutanones provides access to valuable synthetic intermediates. Key examples include α-halogenation and α-amination.
α-Halogenation
α-Halogenation can be achieved under acidic or basic conditions.[12][13][14] Acid-catalyzed halogenation typically proceeds through an enol intermediate and allows for monohalogenation.[12][14] In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining α-protons after the first halogenation.[13][14]
Experimental Protocol: Acid-Catalyzed α-Bromination of Cyclobutanone
Materials:
-
Cyclobutanone
-
Bromine (Br₂)
-
Acetic acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclobutanone is dissolved in acetic acid in a round-bottom flask.
-
A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred until the bromine color disappears.
-
The reaction is carefully quenched by pouring it into a cold, saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the α-bromocyclobutanone.
α-Amination
Direct α-amination of cyclobutanones can be challenging. However, several methods have been developed, including organocatalytic approaches using azodicarboxylates as the nitrogen source.[1][15]
Experimental Protocol: Proline-Catalyzed α-Amination of Cyclobutanone
This protocol is based on the work of Toma and coworkers.[1][2]
Materials:
-
Cyclobutanone
-
Diethyl azodicarboxylate (DEAD)
-
(S)-Proline
-
Ionic liquid (e.g., [bmim]PF₆) or a suitable organic solvent
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred solution of cyclobutanone and (S)-proline in the chosen solvent, diethyl azodicarboxylate is added at room temperature.
-
The reaction mixture is stirred for the required time (monitoring by TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water to remove the catalyst and any unreacted reagents.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data Summary for Heteroatom Functionalization:
| Entry | Reaction | Reagents | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | α-Bromination | Br₂/AcOH | Acid-catalyzed | 70-80 | N/A | [16] |
| 2 | α-Amination | DEAD | (S)-Proline | Moderate | Not Reported | [1][2] |
| 3 | α-Amination | N-Moc-N-MOM amine | Photoredox/Organo | 75 | 94 | [17] |
These protocols and data provide a starting point for researchers interested in the functionalization of cyclobutanones. The choice of method will depend on the desired substituent, the stereochemical outcome required, and the functional group tolerance of the substrate. Further optimization of the reaction conditions may be necessary for specific applications.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-vinylation and fragmentations of cyclobutanones [summit.sfu.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Alpha Alkylation - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. α-Arylation and Ring Expansion of Annulated Cyclobutanones: Stereoselective Synthesis of Functionalized Tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 14. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 16. EP0019132A1 - Process for the preparation of alpha-halogen cyclobutanones - Google Patents [patents.google.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
purification of 3-((benzyloxy)methyl)cyclobutanone via column chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-((benzyloxy)methyl)cyclobutanone via column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: A common and effective solvent system is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane. A typical starting point is a gradient of 25-50% ethyl acetate in pentane.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound.
Q2: My compound, this compound, is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A2: If your compound remains at the baseline, the eluent is not polar enough. You can try adding a more polar solvent, such as methanol, to your mobile phase. Start with a small percentage, for example, 1-5% methanol in dichloromethane. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.
Q3: I'm observing significant peak tailing in my fractions. What could be the cause and how can I fix it?
A3: Peak tailing for a moderately polar ketone like this compound can be due to several factors. The compound might be interacting too strongly with the acidic sites on the silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, like 1-3% triethylamine. Another potential cause is overloading the column. Ensure you are not exceeding the recommended sample load for your column size.
Q4: Should I use isocratic or gradient elution for the purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[2][3][4][5][6]
-
Isocratic elution (constant solvent composition) is simpler and can provide good resolution if the impurities are well-separated from the product on the TLC plate.[2][3][5]
-
Gradient elution (gradually increasing the polarity of the mobile phase) is generally more effective for separating compounds with a wider range of polarities.[2][3][4][5][6] It can also lead to sharper peaks and reduced analysis time. For this compound, starting with a lower polarity and gradually increasing the ethyl acetate concentration can effectively separate less polar impurities first, followed by the elution of your target compound.
Q5: My purified this compound appears to be degrading on the silica gel column. How can I prevent this?
A5: If you suspect your compound is unstable on silica gel, you can perform a 2D TLC to confirm. To prevent degradation, consider using a less acidic stationary phase, such as neutral alumina. Alternatively, as mentioned for peak tailing, deactivating the silica gel with triethylamine can help neutralize its acidity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute | Eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, add a small amount (1-5%) of a stronger polar solvent like methanol. |
| Poor Separation | Incorrect solvent system. Column overloading. | Optimize the solvent system using TLC to maximize the difference in Rf values between the product and impurities. Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the percentage of the polar solvent in your mobile phase. |
| Peak Tailing | Strong interaction with acidic silica. Column channeling. | Add a small amount of triethylamine (0.1-1%) to the eluent. Ensure the column is packed uniformly. |
| Compound Decomposition | Sensitivity to acidic silica gel. | Use a deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
n-Pentane or n-Hexane (ACS grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of ethyl acetate/pentane (e.g., 1:4, 1:3, 1:2) to find the optimal solvent system that gives the target compound an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
If using a gradient, gradually increase the proportion of ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Stationary Phase | Silica Gel | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Pentane | A common solvent system for this compound.[1] |
| Elution Conditions | 25-50% Ethyl Acetate in Pentane | [1] |
| Typical Rf Value | ~0.3 - 0.5 | In an optimized solvent system. |
Process Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Cyclobutanone Synthesis Technical Support Center
Welcome to the technical support center for cyclobutanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of cyclobutanone.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing cyclobutanone by oxidizing cyclobutanol with chromic acid and am seeing a significant amount of a byproduct. What is this byproduct and why is it forming?
A1: A common byproduct in the chromic acid oxidation of cyclobutanol is 4-hydroxybutyraldehyde.[1] This occurs because the chromium(IV) intermediate, formed during the oxidation, can cause carbon-carbon bond cleavage in the cyclobutanol ring. This side reaction can account for 30-40% of the product mixture if not properly controlled.[1]
Q2: How can I prevent the formation of 4-hydroxybutyraldehyde during the chromic acid oxidation of cyclobutanol?
A2: The formation of 4-hydroxybutyraldehyde can be suppressed by adding oxalic acid to the reaction mixture.[1] Oxalic acid participates in a co-oxidation process, promoting the direct reduction of chromium(VI) to chromium(III) and preventing the accumulation of the problematic chromium(IV) intermediate.[1] When oxalic acid is used, the primary byproduct is carbon dioxide.[1]
Q3: Are there alternative oxidizing agents for converting cyclobutanol to cyclobutanone that avoid ring-opening side products?
A3: Yes, several other oxidizing agents can be used, often with higher selectivity. Ruthenium tetroxide and sodium ruthenate are highly effective and have been shown to yield cyclobutanone as the only detectable product.[2] Other common reagents for the oxidation of secondary alcohols to ketones, such as pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄), are also viable options.[3]
Q4: I am using a Tiffeneau-Demjanov rearrangement to synthesize cyclobutanone. What are the potential side products I should be aware of?
A4: The Tiffeneau-Demjanov rearrangement, which converts a 1-aminomethyl-cycloalkanol to a cycloketone, and the related Demjanov rearrangement can produce several byproducts.[4][5][6] These can include alkenes, resulting from elimination reactions, and un-expanded cycloalcohols.[4][5] The yields of these side products can increase with larger starting ring sizes.[4]
Q5: In the synthesis of cyclobutanone from cyclopropylcarbinol, I am observing 3-butene-1-ol as a byproduct. Why is this happening?
A5: The synthesis of cyclobutanone from cyclopropylcarbinol often proceeds through an acid-catalyzed rearrangement to form cyclobutanol as an intermediate. During this rearrangement, a competing reaction can lead to the formation of 3-butene-1-ol.[1]
Troubleshooting Guides
Issue 1: Low Yield of Cyclobutanone and Presence of 4-hydroxybutyraldehyde in Chromic Acid Oxidation
-
Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 4-hydroxybutyraldehyde, and the yield of cyclobutanone is lower than expected (can be as low as 60-70%).
-
Cause: Presence of chromium(IV) intermediates leading to oxidative cleavage of the cyclobutanol ring.[1]
-
Solution:
-
Introduce a Co-oxidant: Add oxalic acid to the reaction mixture. It is typically used in excess to ensure the rapid reduction of Cr(VI) to Cr(III).[1]
-
Monitor Temperature: Keep the reaction temperature low to minimize side reactions.
-
Alternative Oxidants: Consider using a more selective oxidizing agent such as ruthenium tetroxide or PCC.[2][3]
-
Issue 2: Formation of Alkene Byproducts in Tiffeneau-Demjanov Rearrangement
-
Symptom: Spectroscopic analysis indicates the presence of carbon-carbon double bonds, and the isolated product is a mixture.
-
Cause: Competing elimination pathways from the carbocation intermediate.[5]
-
Solution:
-
Control Reaction Temperature: Perform the diazotization at low temperatures (typically 0-5 °C) to control the decomposition of the diazonium ion and subsequent carbocation rearrangements.[7]
-
Choice of Acid: The choice of acidic media can influence the product distribution. Trifluoroacetic acid (TFA) is sometimes preferred for better solubility and can lead to higher yields and fewer side products.[7]
-
Data Presentation
| Synthesis Method | Starting Material | Oxidizing/Reagent System | Common Side Product(s) | Typical Yield of Side Product | Reference |
| Oxidation of Cyclobutanol | Cyclobutanol | Chromic Acid (no additive) | 4-hydroxybutyraldehyde | ~30-40% | [1] |
| Oxidation of Cyclobutanol | Cyclobutanol | Chromic Acid / Oxalic Acid | Carbon Dioxide | Not applicable | [1] |
| Oxidation of Cyclobutanol | Cyclobutanol | Ruthenium Tetroxide | None detected | Not applicable | [2] |
| Acid-Catalyzed Rearrangement | Cyclopropylcarbinol | Acid (e.g., H₂SO₄) | 3-butene-1-ol | Variable | [1] |
| Demjanov/Tiffeneau-Demjanov Rearrangement | 1-aminomethylcycloalkanol | Nitrous Acid | Alkenes, un-expanded alcohol | Variable | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanone via Chromic Acid Oxidation of Cyclobutanol with Suppression of Side Products
This protocol is adapted from a procedure that utilizes oxalic acid to prevent the formation of 4-hydroxybutyraldehyde.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of cyclobutanol in a suitable solvent like diethyl ether or acetone.
-
Preparation of Oxidizing Solution: Separately prepare a solution of chromium trioxide (CrO₃) in water and sulfuric acid. Cool this solution in an ice bath.
-
Addition of Oxalic Acid: To the cyclobutanol solution, add a molar excess of oxalic acid dihydrate.
-
Oxidation: Cool the flask containing the cyclobutanol and oxalic acid in an ice-water bath. Slowly add the cold chromic acid solution from the dropping funnel while maintaining the reaction temperature below 10 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the orange color of Cr(VI) is no longer visible.
-
Workup: Quench the reaction by adding isopropanol to destroy any excess oxidant. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude cyclobutanone by distillation.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. What are the oxidation products of Cyclobutanol? - Blog [m.btcpharmtech.com]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. synarchive.com [synarchive.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
improving the yield of cyclobutanone synthesis reactions.
Welcome to the Technical Support Center for Cyclobutanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of cyclobutanone.
Troubleshooting Guide
This guide addresses common issues that can arise during cyclobutanone synthesis, leading to low yields or impure products.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in cyclobutanone synthesis can stem from several factors depending on the chosen synthetic route. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Problem: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature, if the protocol allows. Ensure efficient stirring to overcome mass transfer limitations.
-
-
Suboptimal Reaction Conditions:
-
Problem: Incorrect temperature, pressure, or pH can drastically affect the yield.[1]
-
Solution: Strictly adhere to the optimized reaction conditions outlined in the protocol. For temperature-sensitive reactions, use a reliable temperature control system. For pH-sensitive steps, such as in rearrangement reactions, ensure the correct pH is maintained.[1]
-
-
Reagent Quality and Stoichiometry:
-
Problem: Impure or improperly stored reagents can introduce side reactions or inhibit the catalyst. Incorrect stoichiometry can lead to an excess of one reactant and incomplete conversion of the other.
-
Solution: Use high-purity starting materials and ensure they are appropriately pre-treated (e.g., dried, degassed) if required.[2] Accurately measure all reagents and ensure the correct molar ratios are used.
-
-
Product Loss During Workup and Purification:
-
Problem: Cyclobutanone is volatile and water-soluble, which can lead to significant losses during extraction and distillation.
-
Solution: When performing aqueous extractions, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of cyclobutanone. Use a continuous liquid-liquid extractor for more efficient extraction.[3] During solvent removal by rotary evaporation, use a cooled trap and moderate vacuum to prevent loss of the volatile product. Fractional distillation should be performed with an efficient column to separate the product from impurities and the solvent.[1]
-
Q2: I am observing multiple unexpected spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A2: The nature of side products is highly dependent on the synthetic method employed.
-
For Rearrangement Reactions (e.g., from Cyclopropylcarbinol):
-
Common Side Products: In the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, 3-buten-1-ol can be a significant byproduct.[1] During the subsequent oxidation of cyclobutanol, over-oxidation or C-C bond cleavage can lead to the formation of 4-hydroxybutyraldehyde, especially in the absence of additives like oxalic acid when using chromic acid.
-
Minimization Strategies: To minimize 3-buten-1-ol formation, carefully control the reaction time and temperature during the rearrangement. For the oxidation step, using a co-oxidant like oxalic acid with chromic acid can suppress the formation of cleavage byproducts.[1] Alternatively, milder and more selective oxidizing agents can be employed.
-
-
For [2+2] Cycloadditions (e.g., Ketene + Diazomethane):
-
Common Side Products: This reaction is prone to the formation of cyclopentanone and other ring-expanded products due to the rearrangement of the initial cyclobutanone under the reaction conditions. Polymerization of ketene is also a common issue.[4]
-
Minimization Strategies: Maintain a low temperature throughout the reaction and addition of reagents. Use a dilute solution of diazomethane and add it slowly to the ketene solution to keep the concentration of the reactive intermediates low. The use of specific catalysts can also improve the selectivity towards cyclobutanone.
-
-
For Tiffeneau-Demjanov Rearrangement:
-
Common Side Products: The formation of alkenes and un-expanded cycloalcohols are common byproducts.[5] The regioselectivity of the rearrangement can also be an issue, leading to a mixture of ketone isomers if the migrating carbons are not equivalent.
-
Minimization Strategies: Careful control of the reaction temperature (typically 0-5 °C) is crucial to minimize side reactions.[6] The choice of acid and the rate of addition of the nitrite source can also influence the product distribution.
-
Q3: My reaction has stalled and is not proceeding to completion. What steps should I take?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation:
-
Problem: The catalyst may have been deactivated by impurities in the starting materials or solvent.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. If catalyst deactivation is suspected, it may be necessary to add a fresh portion of the catalyst.
-
-
Insufficient Reagent:
-
Problem: One of the reagents may have been consumed or is not present in a sufficient amount.
-
Solution: If it is safe to do so, adding a small, additional amount of the limiting reagent can sometimes restart the reaction. This should be done cautiously while monitoring the reaction progress.
-
-
Temperature Fluctuation:
-
Problem: A drop in temperature can significantly slow down or halt a reaction.
-
Solution: Verify that the heating or cooling bath is functioning correctly and that the reaction mixture is at the target temperature.
-
The following workflow can help in troubleshooting a stalled reaction:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Strained Four-membered Rings
Welcome to the technical support center for the synthesis of strained four-membered rings. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of cyclobutanes, oxetanes, azetidines, and thietanes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing four-membered rings?
A1: The principal difficulty in synthesizing four-membered rings lies in their inherent ring strain, which makes them thermodynamically less favorable to form and prone to ring-opening reactions. Common issues include low yields, the formation of polymeric or dimeric side products, and difficulties in purification.[1] The successful synthesis of these structures requires careful control of reaction conditions to favor intramolecular cyclization over competing intermolecular reactions.
Q2: How can I minimize the formation of side products during intramolecular cyclization?
A2: To favor the desired intramolecular cyclization, high dilution conditions are often employed. This involves the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the reactant low and thus minimizes intermolecular reactions. The choice of a suitable solvent and a highly efficient leaving group can also significantly improve the yield of the desired four-membered ring.
Q3: What are the most common synthetic strategies for constructing four-membered rings?
A3: The most prevalent methods include:
-
[2+2] Cycloadditions: These reactions, often photochemically induced, are powerful for forming cyclobutanes and oxetanes (Paternò-Büchi reaction).[2] Aza-Paternò-Büchi reactions are used for azetidine synthesis.[3][4]
-
Intramolecular Cyclizations: This is a widely used method for all types of four-membered rings and typically involves the formation of a carbon-carbon or carbon-heteroatom bond from a linear precursor. Common examples include the Williamson ether synthesis for oxetanes and the cyclization of γ-haloamines for azetidines.[3][5]
-
Ring Expansions: Smaller rings, such as epoxides or aziridines, can be expanded to their corresponding four-membered ring counterparts.[3]
Q4: How do I choose the appropriate protecting group for the nitrogen atom in azetidine synthesis?
A4: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its facile removal under acidic conditions. Other common protecting groups include benzyl (Bn) and carbobenzyloxy (Cbz), which offer different deprotection strategies.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization for Azetidine Synthesis
Possible Causes:
-
Competing Intermolecular Reactions: Polymerization or dimerization of the starting material.[3]
-
Poor Leaving Group: The rate of the desired SN2 reaction is too slow.[3]
-
Steric Hindrance: Bulky substituents may impede the cyclization.[3]
-
Unfavorable Conformation: The acyclic precursor may not readily adopt the necessary conformation for ring closure.
Solutions:
-
High Dilution: Employ high dilution techniques by adding the substrate slowly to the reaction mixture.[3]
-
Better Leaving Group: Convert hydroxyl groups to more reactive leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf).[3]
-
Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the reaction centers.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.
Issue 2: Poor Regio- or Stereoselectivity in [2+2] Photocycloadditions
Possible Causes:
-
Reaction Mechanism: The reaction may proceed through a diradical intermediate, allowing for bond rotation and loss of stereochemistry.[6]
-
Substrate Electronics: The electronic properties of the alkene and the carbonyl/imine component can influence the regioselectivity.
-
Solvent Effects: The polarity of the solvent can affect the stability of intermediates and transition states.
Solutions:
-
Use of a Photosensitizer: In some cases, using a triplet sensitizer can lead to a more selective reaction pathway.
-
Substrate Control: Modify the substituents on the reactants to electronically favor the desired regioisomer.
-
Solvent Screening: Perform the reaction in a variety of solvents to find the optimal conditions for the desired selectivity.
Data Presentation
The following tables summarize typical yields for the synthesis of various four-membered rings using common synthetic methods.
Table 1: Synthesis of Oxetanes
| Method | Substrates | Conditions | Yield (%) | Reference |
| Williamson Etherification | 1,3-halohydrin | Base (e.g., NaH) in aprotic solvent | 59 - 87 | [5] |
| Paternò-Büchi Reaction | Carbonyl + Alkene | UV light | Highly variable, substrate-dependent | [5] |
| Epoxide Ring Expansion | Epoxide + Dimethyloxosulfonium methylide | DMSO | Good yields | [7] |
| C-H Functionalization | Alcohol + Vinyl sulfonium salt | Photocatalyst, visible light | 42 - 99 | [8][9] |
Table 2: Synthesis of Azetidines
| Method | Substrates | Conditions | Yield (%) | Reference |
| Intramolecular Cyclization | γ-amino alcohol | Mitsunobu conditions (PPh₃, DIAD) | High | [10] |
| [2+2] Cycloaddition | Imine + Alkene | Visible light, Ir photocatalyst | 42 - 93 | [11] |
| Intramolecular Aminolysis | cis-3,4-epoxy amines | La(OTf)₃ catalyst | High | [12] |
| Domino Synthesis (Flow) | Epichlorohydrin + Amine | H₂O, 80 °C | 51 | [13] |
Table 3: Synthesis of Thietanes
| Method | Substrates | Conditions | Yield (%) | Reference |
| Double Nucleophilic Displacement | 1,3-dihalide + Na₂S | EtOH, reflux | 62 - 97 | [14] |
| [2+2] Cycloaddition | Thiobenzophenone + Olefin | UV light | Good yields | [15] |
| Ring Opening of Oxiranes | Chloromethyloxirane + H₂S | Ba(OH)₂ | Low to good | [15][16] |
| From 1,3-diols | 1,3-diol -> Dimesylate + Na₂S | DMF, 110 °C | 76 | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Paternò-Büchi Reaction for Oxetane Synthesis
This protocol provides a general method for the photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.
Materials:
-
Carbonyl compound (e.g., benzaldehyde)
-
Alkene (e.g., 2,3-dimethyl-2-butene)
-
Anhydrous solvent (e.g., benzene or acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Dissolve the carbonyl compound (1.0 eq) and the alkene (5-10 eq) in the chosen solvent in the quartz reaction vessel. The concentration should be optimized for the specific setup.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with UV light. Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the oxetane.
Protocol 2: General Procedure for Intramolecular Cyclization to Synthesize N-Boc-azetidine
This protocol describes a typical procedure for the synthesis of an N-Boc protected azetidine from a γ-amino alcohol precursor.
Materials:
-
N-Boc-γ-amino alcohol
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
Step 1: Mesylation/Tosylation
-
Dissolve the N-Boc-γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate/tosylate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate/tosylate in anhydrous THF or DMF.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in intramolecular cyclization.
Caption: General synthetic pathways to four-membered rings.
References
- 1. benchchem.com [benchchem.com]
- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Optimization of Metal-Catalyzed Cyclobutanone Synthesis
Welcome to the technical support center for metal-catalyzed cyclobutanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in metal-catalyzed cyclobutanone synthesis can stem from several factors. The most common culprits include:
-
Purity of Reagents and Solvents: Starting materials, catalysts, and solvents must be of high purity. Trace impurities, particularly water and oxygen, can deactivate sensitive catalysts. Ensure solvents are properly dried and degassed.[1][2]
-
Catalyst Activity: The metal catalyst may be old, improperly stored, or from a batch with low activity. It's advisable to use fresh, high-purity catalysts.[2]
-
Reaction Temperature: The temperature may be suboptimal. Some reactions require precise temperature control, as deviations can either slow the reaction to a halt or promote side reactions.[3] For instance, in some Ni-catalyzed reactions, increasing the temperature from 40°C to 60°C proved detrimental to the yield.[4]
-
Incorrect Ligand or Catalyst Loading: The ratio of ligand to metal and the overall catalyst loading are critical. Insufficient catalyst will result in a sluggish or incomplete reaction, while incorrect ligand ratios can inhibit catalysis.
Q2: I am observing significant side products. What are the typical side reactions in these syntheses?
The strained nature of cyclobutanone makes it susceptible to several side reactions, which are highly dependent on the metal catalyst and reaction conditions used:
-
Decarbonylation: This is a very common side reaction, especially when using rhodium catalysts.[5][6] The process involves the loss of carbon monoxide (CO) from the cyclobutanone ring, often leading to the formation of cyclopropane derivatives.[5][7]
-
Ring-Opening or Ring-Expansion: Palladium catalysts, in particular, can promote the cleavage of the C-C bond in cyclobutanones, leading to ring-opened intermediates that can subsequently form cyclopentanones or other expanded ring systems.[8][9]
-
[4+2] Cycloaddition: In reactions designed for other transformations, a competitive [4+2] cycloaddition can occur, leading to cyclohexanone byproducts.[5]
Q3: How do I choose the right metal catalyst for my specific transformation?
The choice of metal is dictated by the desired transformation. Here is a general guide:
-
Rhodium (Rh): Excellent for C-C bond activation and annulation reactions, such as [4+2] cycloadditions with alkynes.[10][11] It is, however, prone to inducing decarbonylation.[5]
-
Palladium (Pd): Widely used for ring-opening cross-coupling reactions and can be involved in various cycloadditions.[8][12] The reaction pathway is often highly dependent on the choice of ligand.[13]
-
Cobalt (Co): A good choice for enantioselective intramolecular hydroacylation to form cyclobutanones, where it can favor the formation of the strained four-membered ring over the thermodynamically preferred five-membered ring.[14][15]
-
Nickel (Ni): Effective for C-C σ-bond activation and can be used in carboxylative reactions that trap CO2.[4]
-
Gold (Au): Often used in cycloadditions involving alkynes, such as the [2+2] cycloaddition of ynol ethers with alkenes.[16][17]
Q4: How critical is the choice of ligand, and what should I consider?
The ligand is arguably as important as the metal itself. It directly influences the catalyst's stability, reactivity, and selectivity.[18][19]
-
Steric and Electronic Properties: The size (steric bulk) and electron-donating or -withdrawing properties of the ligand modulate the metal center's reactivity. For example, sterically bulky BINAP-type ligands have been used to achieve high enantioselectivity in Rh-catalyzed reactions.
-
Denticity: Monodentate and bidentate ligands can lead to different catalytic behaviors. While bidentate ligands offer more conformational rigidity, monodentate ligands have also proven highly effective in enantioselective catalysis.
-
Controlling Reaction Pathways: In some systems, the ligand can act as a "switch." For instance, in certain Pd-catalyzed reactions of bicyclobutanes, the dppb ligand promotes a (5+3) cycloaddition, while the Cy-DPEphos ligand switches the pathway to a [2σ+2σ] cycloaddition.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Incorrect reaction temperature. 4. Impure starting materials. | 1. Use a fresh batch of catalyst or a different catalyst. 2. Ensure all glassware is flame-dried or oven-dried. Use rigorously dried and degassed solvents. Maintain an inert atmosphere (Argon or Nitrogen).[2] 3. Optimize the temperature in small increments. Monitor the reaction by TLC or GC-MS to find the optimal point. 4. Purify all starting materials before use.[1] |
| Formation of Decarbonylated Byproduct (e.g., Cyclopropane) | 1. Catalyst choice (e.g., Rhodium). 2. Reaction kinetics favor decarbonylation over the desired step. | 1. Switch to a different metal catalyst less prone to decarbonylation (e.g., Ni, Co). 2. Adjust reaction conditions. Lowering the temperature may disfavor the decarbonylation pathway. In some cases, the carbonyl group can be protected in situ via imine formation to prevent decarbonylation.[7] |
| Formation of Ring-Expanded Product (e.g., Cyclopentanone) | 1. Catalyst choice (e.g., Palladium). 2. Substrate is prone to rearrangement. | 1. If ring expansion is undesired, consider a different catalyst system (e.g., Au, Co). 2. Modify the substrate to disfavor rearrangement. The choice of ligand is also critical in controlling the reaction pathway.[8][13] |
| Low Enantioselectivity | 1. Suboptimal chiral ligand. 2. Incorrect ligand-to-metal ratio. 3. Reaction temperature is too high, reducing chiral discrimination. 4. Presence of achiral catalytic species due to impurities. | 1. Screen a variety of chiral ligands (e.g., BINAP, SEGPHOS, phosphoramidites).[20] 2. Optimize the ligand-to-metal ratio; typically, a slight excess of ligand is used. 3. Attempt the reaction at a lower temperature.[21] 4. Ensure high purity of all reaction components. |
| Reaction Does Not Go to Completion | 1. Insufficient catalyst loading. 2. Catalyst deactivation over time. 3. Product inhibition. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Add the catalyst in portions over the course of the reaction. 3. Run the reaction at a lower concentration to minimize potential product inhibition. |
Data Presentation: Catalyst System Comparison
The following tables summarize conditions for different metal-catalyzed reactions involving cyclobutanones.
Table 1: Palladium-Catalyzed Cross-Coupling for Cyclopentanone Synthesis [8]
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Catalyst Loading | 10 mol% |
| Ligand | PPh₃ (20 mol%) |
| Base | Diisopropylethylamine (2 equiv) |
| Additive | n-Bu₄NCl (2 equiv) |
| Solvent | DMF |
| Temperature | 80 °C |
| Time | 12 h |
| Yield | 70% |
Table 2: Rhodium-Catalyzed Asymmetric Arylation [21]
| Parameter | Condition |
| Catalyst Precursor | [Rh(cod)Cl]₂ |
| Catalyst Loading | 2.5 mol% |
| Ligand | Chiral Diene Ligand (5.5 mol%) |
| Base | K₃PO₄·H₂O (4.0 equiv) |
| Solvent | Toluene / H₂O (10:1) |
| Temperature | 40 °C |
| Yield | 85% |
| Enantiomeric Excess | 95% ee |
Table 3: Nickel-Catalyzed C-C Activation / CO₂ Fixation [4]
| Parameter | Condition |
| Catalyst | NiCl₂·(DME) |
| Ligand | Chiral Pyridine-based Ligand |
| Additive | AlCl₃ |
| Solvent | Dichloroethane (DCE) |
| Temperature | 40 °C |
| Yield | 70% |
Experimental Protocols
General Protocol for Rh(I)-Catalyzed [4+2] Annulation [10][22]
This protocol is a representative example for the annulation of a furan-fused cyclobutanone with an alkyne.
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the Rh(I) catalyst precursor (e.g., [Rh(COD)Cl]₂, 2.5 mol%), the appropriate ligand (e.g., dppp, 6 mol%), and the cyclobutanone substrate (1.0 equiv).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Add the alkyne coupling partner (1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at the optimized temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: General catalytic cycle for metal-catalyzed annulation.
Caption: A standard workflow for a synthesis experiment.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Merging C–C σ-bond activation of cyclobutanones with CO 2 fixation via Ni-catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00149G [pubs.rsc.org]
- 5. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarbonylation - Wikipedia [en.wikipedia.org]
- 7. Cooperative activation of cyclobutanones and olefins leads to bridged-ring systems by a catalytic [4+2] coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclobutanone synthesis [organic-chemistry.org]
- 10. Rh(i)-catalyzed [4 + 2]-annulation of furan-fused cyclobutanones with alkynes and synthetic applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Rh(i)-catalyzed [4 + 2]-annulation of furan-fused cyclobutanones with alkynes and synthetic applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
benzyl group deprotection issues in complex molecules.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of benzyl groups in complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl group deprotection?
A1: The primary methods for cleaving benzyl ethers and N-benzyl groups include catalytic hydrogenolysis, oxidative cleavage, and the use of Lewis acids.[1][2][3] Catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) and a hydrogen source, is the most common and generally mildest method.[1][4] Oxidative methods often utilize reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl (PMB) ethers.[2][5] Lewis acids, such as tin(IV) chloride (SnCl₄), can also be employed for selective deprotection.[6]
Q2: Why is my hydrogenolysis reaction slow or incomplete?
A2: Several factors can lead to a sluggish or incomplete hydrogenolysis reaction. These include inactive or poisoned catalysts, poor solubility of the starting material or product, and insufficient reaction conditions (e.g., low hydrogen pressure or temperature).[4] Catalyst poisoning by sulfur or nitrogen-containing functional groups is a frequent issue.[4][7]
Q3: Can I selectively deprotect a benzyl group in the presence of other reducible functional groups?
A3: Yes, selective deprotection is possible, but it requires careful selection of the reaction conditions. For instance, using a hydrogen transfer reagent like 1,4-cyclohexadiene instead of hydrogen gas can sometimes offer better selectivity.[2] Oxidative methods or the use of specific Lewis acids can also provide chemoselectivity, leaving groups like alkenes, alkynes, or other protecting groups intact.[2][6] Visible-light-mediated oxidative debenzylation has also been shown to be compatible with various sensitive functional groups.[8][9]
Q4: What is catalyst poisoning and how can I avoid it?
A4: Catalyst poisoning occurs when impurities or functional groups in the reaction mixture bind to the active sites of the catalyst (e.g., palladium), reducing its activity.[4][7] Common poisons include sulfur compounds (thiols, thioethers), nitrogen compounds (amines, pyridines), and heavy metals.[7] To avoid poisoning, ensure high purity of the starting material and solvents, and consider pre-treating the substrate to remove potential poisons.[4] Using a more robust catalyst, like Pearlman's catalyst (Pd(OH)₂/C), or adding an acid to protonate amines can also mitigate this issue.[4][10]
Q5: How does steric hindrance affect benzyl group deprotection?
A5: Steric hindrance around the benzyl group can significantly slow down the deprotection reaction.[5][11] The bulky nature of the substrate can impede access of the reagent or catalyst to the benzylic C-O or C-N bond.[11] To overcome this, harsher reaction conditions such as increased temperature, higher pressure, or a more active catalyst may be necessary.[4][5]
Troubleshooting Guide: Catalytic Hydrogenolysis
This guide provides solutions to common problems encountered during benzyl group deprotection via catalytic hydrogenolysis.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Inactive Catalyst | - Use a fresh batch of Pd/C catalyst. - Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4] |
| Catalyst Poisoning | - Purify the starting material to remove sulfur or other poisoning impurities.[4] - Use high-purity solvents.[4] - Add a small amount of acid (e.g., acetic acid or HCl) to protonate basic nitrogen atoms that may act as poisons.[4][12] | |
| Poor Solubility | - Change the solvent system to one that dissolves both the starting material and the product. Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures thereof.[1][4] | |
| Insufficient Reaction Conditions | - Increase the hydrogen pressure using a Parr apparatus.[4] - Increase the reaction temperature (e.g., to 40-50 °C).[4] - Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[4] | |
| Side Reactions/Product Degradation | Over-reduction of other functional groups | - Use a milder hydrogen source, such as ammonium formate or 1,4-cyclohexadiene (transfer hydrogenation).[13] - Consider an alternative deprotection method (e.g., oxidative cleavage or Lewis acid treatment).[2] |
| Benzyl Group Migration | - This is a less common issue but can occur under certain conditions. Modifying the solvent or catalyst may help. | |
| Difficult Product Isolation | Product is an amine | - After filtration of the catalyst, perform an acid-base extraction to isolate the amine product. |
| Product is polar and water-soluble | - After reaction work-up, consider lyophilization or ion-exchange chromatography for isolation. |
Experimental Protocols
Protocol 1: Standard Benzyl Ether Deprotection by Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.
-
Preparation: In a suitable reaction vessel, dissolve the benzyl-protected substrate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate (typically 0.1 M concentration).[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (10-20 wt% of the substrate).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be increased for difficult substrates) at room temperature.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography if necessary.
Protocol 2: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ
This protocol is suitable for the selective cleavage of PMB ethers, often in the presence of other protecting groups that are sensitive to hydrogenolysis.
-
Preparation: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[2]
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to remove the DDQ byproducts.
Visualizations
Deprotection Method Selection Workflow
Caption: A decision tree for selecting a suitable benzyl group deprotection method.
Troubleshooting Logic for Incomplete Hydrogenolysis
Caption: A flowchart for troubleshooting incomplete benzyl group hydrogenolysis.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
Cyclobutanone Synthesis: A Technical Support Guide for Scale-Up
Welcome to the Technical Support Center for Cyclobutanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up cyclobutanone production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing cyclobutanone?
A1: The most prevalent industrial methods for cyclobutanone synthesis often start from readily available and cost-effective precursors. One common route involves the rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[1][2][3] Another approach is the ring expansion of cyclopropanecarboxylic acid derivatives.[4] For specific applications, ketene cycloaddition reactions are also employed, although they can present unique scale-up challenges.[5][6]
Q2: What are the primary safety concerns when scaling up cyclobutanone synthesis?
A2: Safety is a paramount concern, particularly with certain reagents. Diazomethane, used in some ring expansion methods, is highly toxic and explosive, requiring specialized equipment and stringent safety protocols for large-scale operations.[7][8][9] Reactions involving strong oxidizing agents or running at elevated temperatures and pressures also require careful monitoring and control to prevent runaway reactions.[10] It is crucial to conduct a thorough hazard analysis before any scale-up.
Q3: How can I improve the purity of my cyclobutanone product at a larger scale?
A3: Achieving high purity on a large scale requires a multi-step approach. The initial choice of synthesis route can significantly impact the impurity profile. Post-reaction, a combination of purification techniques is often necessary. These can include vacuum distillation, extraction, and crystallization.[4] For instance, a process involving the oxidation of cyclobutanol may result in a crude aqueous mixture that requires distillation to remove water and other organic impurities.[11]
Q4: What are the typical yields and purities I can expect from common scale-up methods?
A4: Yields and purities are highly dependent on the chosen synthesis route and the optimization of reaction conditions. For example, a two-step process starting from cyclopropylcarbinol, with the isolation of cyclobutanol, can achieve an overall yield of 45-50% with a purity of 98-99%.[1] An industrial process involving the in-situ oxidation of cyclobutanol (derived from cyclopropylcarbinol) with sodium hypochlorite has been reported to yield cyclobutanone with a purity of up to 98%.[12] A method starting from cyclopropyl carboxylic acid and involving TEMPO-mediated oxidation claims a product purity of 99% after simple post-processing.[2]
Troubleshooting Guides
Synthesis Route 1: From Cyclopropylcarbinol via Oxidation of Cyclobutanol
Problem 1: Low yield of cyclobutanol from cyclopropylcarbinol rearrangement.
-
Possible Cause: Incomplete reaction or side product formation. The rearrangement of cyclopropylcarbinol can produce a mixture of products, including about 80% cyclobutanol and 8% 3-butene-1-ol.[1]
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., around 3 hours) as specified in established protocols.[12]
-
Acid Concentration: The concentration of the acid catalyst (e.g., hydrochloric acid) is critical. Use the recommended concentration to promote the desired rearrangement.
-
Purification: If a higher purity of cyclobutanol is required before the oxidation step, consider neutralizing the reaction mixture and performing a fractional distillation.[1]
-
Problem 2: Incomplete oxidation of cyclobutanol to cyclobutanone.
-
Possible Cause: Insufficient oxidant, incorrect reaction temperature, or deactivation of the catalyst.
-
Solution:
-
Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidizing agent (e.g., sodium hypochlorite, chromium trioxide) to cyclobutanol.
-
Temperature Control: Maintain the recommended reaction temperature. For instance, oxidation with sodium hypochlorite is often carried out at 0-5°C.[12]
-
pH Control: In some protocols, maintaining a specific pH is crucial for the reaction to proceed efficiently. For example, when using a chlorine solution for oxidation, the pH should not rise above 2.[3]
-
Problem 3: Presence of halogenated impurities in the final product.
-
Possible Cause: Use of halogenated solvents (e.g., dichloromethane) for extraction.[11]
-
Solution:
-
Solvent Selection: If possible, explore alternative, less hazardous extraction solvents.
-
Purification: Employ fractional distillation to separate the cyclobutanone from the higher or lower boiling point halogenated solvents. Be aware that some halogenated solvents have toxicity issues.[10]
-
Synthesis Route 2: Ring Expansion Reactions (e.g., Tiffeneau-Demjanov Rearrangement)
Problem 1: Low yield in the Tiffeneau-Demjanov rearrangement.
-
Possible Cause: Sub-optimal reaction conditions or substrate limitations. Yields can decrease as the initial ring size increases.[13][14]
-
Solution:
-
Temperature Control: The diazotization step is typically performed at low temperatures (0-5°C) to control the exothermic reaction and minimize the decomposition of the diazonium intermediate.
-
Reagent Addition: Slow, controlled addition of nitrous acid is crucial to maintain the reaction temperature and prevent side reactions.
-
Substrate Suitability: This method is most effective for the synthesis of five, six, and seven-membered rings.[13][14]
-
Problem 2: Formation of multiple rearranged products.
-
Possible Cause: The formation of a carbocation intermediate that can undergo various rearrangements.
-
Solution:
-
Migratory Aptitude: The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent groups. Consider the substrate design to favor the desired ring expansion. The 2°-alkyl group, for instance, shifts preferentially.[15]
-
Stereochemistry: The stereochemistry of the starting 1-aminomethyl-cycloalkanol can influence the reaction outcome.
-
Synthesis Route 3: [2+2] Cycloaddition of Ketenes
Problem 1: Low yield and poor diastereoselectivity in thermal cycloaddition.
-
Possible Cause: High reaction temperatures leading to side reactions and lack of stereocontrol.
-
Solution:
-
Lewis Acid Promotion: The use of a Lewis acid catalyst can significantly accelerate the reaction rate, improve yields, and enhance diastereoselectivity, even allowing for inverse diastereoselectivity compared to thermal conditions.[6][16][17]
-
Stoichiometry: Note that Lewis acid-promoted reactions may require stoichiometric amounts of the catalyst due to product inhibition.[16]
-
Problem 2: Dimerization of the ketene starting material.
-
Possible Cause: Ketenes are highly reactive and can readily dimerize, especially at higher concentrations.
-
Solution:
-
In situ Generation: Generate the ketene in situ in the presence of the alkene to minimize its concentration and favor the desired cycloaddition.
-
Reaction Conditions: Optimize the reaction temperature and concentration to favor the intermolecular reaction over dimerization.
-
Experimental Protocols
Protocol 1: Cyclobutanone from Cyclopropylcarbinol (Two-Step, Lab Scale-Up)
This protocol is based on the procedure from Organic Syntheses, which can be adapted for larger scales with appropriate equipment and safety precautions.[1]
Step 1: Rearrangement of Cyclopropylcarbinol to Cyclobutanol
-
In a suitably sized reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine cyclopropylcarbinol and concentrated hydrochloric acid in water.
-
Heat the mixture to reflux and maintain for approximately 100 minutes. The formation of cyclobutanol, which is partially soluble in water, will be observed as a separate phase.[1]
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide and sodium bicarbonate).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).
-
Perform a fractional distillation to isolate cyclobutanol. A yield of 60-65% of 95-97% pure cyclobutanol can be expected.[1]
Step 2: Oxidation of Cyclobutanol to Cyclobutanone
-
In a reaction vessel equipped for cooling and stirring, dissolve cyclobutanol in a suitable solvent.
-
Prepare a solution of the oxidizing agent (e.g., chromium trioxide and oxalic acid in water).
-
Slowly add the oxidant solution to the cyclobutanol solution while maintaining a low temperature (e.g., 10-15°C) to control the exothermic reaction.[1]
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or GC).
-
Work up the reaction mixture, which may involve extraction and washing.
-
Purify the crude cyclobutanone by fractional distillation. This two-step process can yield cyclobutanone with a purity of 98-99% and an overall yield of 45-50%.[1]
Protocol 2: Industrial Scale Synthesis of Cyclobutanone from Cyclopropylcarbinol (In-situ)
This protocol is adapted from a patented industrial process.[12]
-
Charge a large-scale reactor with cyclopropyl carbinol and water, followed by concentrated hydrochloric acid.
-
Heat the mixture under reflux for approximately 3 hours to facilitate the rearrangement to cyclobutanol.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., 13% active chlorine) over a period of 3 hours, ensuring the pH does not exceed 2.
-
Continue stirring at 0-5°C for about 4 hours.
-
Extract the reaction mixture with a suitable solvent like dichloromethane.
-
Combine the organic extracts and concentrate by distilling off the solvent.
-
The residue is then purified by distillation under atmospheric pressure to yield cyclobutanone. A yield of 84.7% with a purity of 95.5% has been reported for a 1-mole scale reaction.[12]
Data Presentation
Table 1: Comparison of Cyclobutanone Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Key Scale-Up Considerations |
| From Cyclopropylcarbinol (Two-Step) | Cyclopropylcarbinol | HCl, CrO₃, Oxalic Acid | 45-50% (overall) | 98-99% | Handling of chromic acid, multi-step process.[1] |
| From Cyclopropylcarbinol (In-situ) | Cyclopropylcarbinol | HCl, NaOCl | ~85% | ~95.5% | Temperature and pH control during oxidation are critical.[12] |
| From Cyclopropyl Carboxylic Acid | Cyclopropyl Carboxylic Acid | Reducing agent, Acid, TEMPO | High | 99% | Cost of TEMPO catalyst, multi-step synthesis.[2][4] |
| Tiffeneau-Demjanov Rearrangement | 1-aminomethyl-cycloalkanol | Nitrous Acid | Varies (decreases with larger rings) | Varies | Handling of nitrous acid, potential for multiple products.[13][14] |
| Ketene [2+2] Cycloaddition | Ketene, Alkene | Lewis Acid (optional) | Good (with Lewis Acid) | Good | Ketene handling (toxic and prone to dimerization), catalyst cost.[6][16] |
Visualizations
Caption: Workflow for Cyclobutanone Synthesis from Cyclopropylcarbinol.
Caption: General Troubleshooting Logic for Synthesis Scale-Up.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111138252A - Synthetic method of cyclobutanone - Google Patents [patents.google.com]
- 3. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 4. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 12. US6476274B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 13. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 14. Demjanov rearrangement | PPTX [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
handling and storage recommendations for 3-((benzyloxy)methyl)cyclobutanone.
This guide provides detailed handling and storage recommendations for 3-((benzyloxy)methyl)cyclobutanone to ensure the stability of the compound and the safety of laboratory personnel.
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound. Below is a summary of the recommended practices.
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature, in a cool, dry place. | [1][2] |
| Atmosphere | Store in a well-ventilated area. | [1][3] |
| Container | Keep container tightly closed. | [1][3] |
| Incompatible Materials | Avoid contact with acids and strong bases. | [3] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][3] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the signs of degradation for this compound?
-
A1: While specific signs of degradation are not well-documented in the provided resources, any unexpected change in color, or the presence of precipitates could indicate degradation. If degradation is suspected, it is recommended to verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
-
Q2: Can I store this compound in a refrigerator or freezer?
-
A2: The safety data sheets recommend storage at room temperature in a cool, dry place.[1][2] While refrigeration might be acceptable if the compound is sensitive to higher temperatures, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal, as the compound's sensitivity to moisture is not specified. Always allow the container to warm to room temperature before opening.
-
-
Q3: What should I do in case of a spill?
-
Q4: What are the known incompatible materials?
-
A4: this compound is incompatible with acids and strong bases.[3] Contact with these substances should be avoided to prevent unintended reactions.
-
Troubleshooting Common Issues
-
Issue: The compound appears discolored after a period of storage.
-
Possible Cause: Potential degradation due to improper storage conditions, such as exposure to light or incompatible materials.
-
Solution: Re-evaluate your storage conditions to ensure the container is tightly sealed and stored away from light and incompatible substances. Verify the purity of the compound before proceeding with your experiment.
-
-
Issue: An unexpected reaction occurs when using the compound.
-
Possible Cause: Contamination of the compound or reaction with an incompatible substance present in the reaction mixture.
-
Solution: Review the experimental protocol to identify any potential incompatibilities. Ensure all glassware is clean and dry. It is advisable to use a fresh bottle of the compound if contamination is suspected.
-
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper handling and storage of this compound.
References
troubleshooting low yields in [2+2] cycloaddition reactions
Welcome to the technical support center for [2+2] cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My [2+2] photocycloaddition reaction has a very low yield or is not proceeding at all.
Possible Causes & Solutions:
-
Incorrect Wavelength: The wavelength of your light source is critical for exciting the substrate or photosensitizer. Ensure your lamp's emission spectrum matches the absorption profile of the molecule being excited. For instance, N-alkyl maleimides can be directly excited with 370 nm UVA light, while N-aryl maleimides may require a photosensitizer like thioxanthone and irradiation at 440 nm (blue light).[1][2]
-
Oxygen Quenching: The excited triplet state, a key intermediate in many photochemical [2+2] cycloadditions, is readily quenched by molecular oxygen.[3] This can halt the reaction. It is crucial to thoroughly deoxygenate your reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes prior to and during irradiation.[3]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction's efficiency and product distribution.[4][5][6] Some reactions show improved yields in specific solvents. For example, the photodimerization of dicyclopentadiene yields 71% in [tmba][NTf₂] compared to only 48% in THF.[4] It is advisable to screen a range of solvents with varying polarities.
-
Substrate Purity: Impurities in your starting materials can act as quenchers or participate in side reactions, leading to lower yields. Ensure your alkenes and other reactants are purified before use, for example, by column chromatography or distillation.
-
Lack of Photosensitizer: Some substrates do not efficiently form the necessary excited triplet state upon direct irradiation.[1] In such cases, a photosensitizer is required to absorb the light and transfer the energy to the reactant. For example, the reaction of N-aryl maleimides with olefins requires a photosensitizer like thioxanthone.[1]
Issue 2: I am observing the formation of multiple side products and isomers.
Possible Causes & Solutions:
-
Reaction Concentration: The concentration of your reactants can influence whether the reaction is intermolecular or intramolecular, and can also affect the formation of oligomers or polymers. For intermolecular reactions, using one reactant in excess can favor the desired product.[7]
-
Solvent Effects on Stereoselectivity: The solvent can influence the stereochemical outcome of the reaction.[4][6] For instance, non-polar solvents may favor products with a smaller overall dipole, while polar solvents might favor others.[6] Screening different solvents is recommended to optimize for a specific stereoisomer.
-
Reaction Time and Monitoring: Prolonged irradiation can lead to the decomposition of the desired product or the formation of secondary photoproducts.[3] It is essential to monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time.[3][8]
Issue 3: My thermally-driven [2+2] cycloaddition is not working.
Possible Causes & Solutions:
-
Forbidden Reaction Pathway: Most thermal [2+2] cycloadditions are symmetry-forbidden according to the Woodward-Hoffmann rules and proceed through a stepwise, often high-energy, pathway.[9][10]
-
Specific Substrate Requirements: Thermally allowed [2+2] cycloadditions are generally limited to specific classes of molecules like ketenes, which can react in a suprafacial-antarafacial manner.[11][12] Ensure your substrates are suitable for a thermal pathway.
-
High Activation Energy: Even for thermally allowed stepwise reactions, the activation energy can be substantial. You may need to increase the reaction temperature, but be mindful of potential substrate decomposition.
Quantitative Data Summary
Optimizing reaction conditions is key to improving yields. The following tables summarize the effects of various parameters on [2+2] cycloaddition reactions, based on literature data.
Table 1: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides [1]
| Entry | Solvent | Wavelength (nm) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₂Cl₂ | 370 | 16 | 95 | >20:1 |
| 2 | Toluene | 370 | 16 | 75 | >20:1 |
| 3 | CH₃CN | 370 | 16 | 88 | >20:1 |
| 4 | Acetone | 370 | 16 | 65 | >20:1 |
Yields determined by ¹H NMR using an internal standard.
Table 2: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [1][2]
| Entry | Photosensitizer (mol%) | Solvent | Wavelength (nm) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Thioxanthone (20) | CH₂Cl₂ | 440 | 16 | 92 | 10:1 |
| 2 | Thioxanthone (20) | Toluene | 440 | 16 | 85 | 10:1 |
| 3 | Thioxanthone (20) | CH₃CN | 440 | 16 | 78 | 11:1 |
| 4 | Benzophenone (20) | CH₂Cl₂ | 366 | 16 | <5 | - |
| 5 | None | CH₂Cl₂ | 440 | 16 | 0 | - |
Yields determined by ¹H NMR using an internal standard.
Key Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides[1]
-
In a glass vial, add the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol).
-
Add CH₂Cl₂ (2.0 mL) as the solvent.
-
Seal the vial with a rubber septum and purge with argon for at least 15-30 minutes while stirring.
-
Irradiate the stirring reaction mixture under a UVA LED (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography (e.g., petroleum ether/EtOAc).
Protocol 2: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides[1]
-
In a glass vial, add the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol).
-
Add CH₂Cl₂ (2.0 mL) as the solvent.
-
Seal the vial with a rubber septum and purge with argon for at least 15-30 minutes while stirring.
-
Irradiate the stirring reaction mixture under a blue LED (e.g., Kessil PR 160L, 440 nm) for 16 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography (e.g., petroleum ether/EtOAc).
Visualized Workflows and Pathways
Troubleshooting Workflow for Low Yields
Caption: A step-by-step guide to troubleshooting low yields.
Generalized Mechanism for Photosensitized [2+2] Cycloaddition
Caption: Energy transfer from a photosensitizer to an alkene.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloaddition Reactions [2 + 2 and 4 + 2] - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Cyclobutanone Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanone. The information provided is intended to help resolve common issues encountered during the purification of cyclobutanone from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in cyclobutanone reaction mixtures?
A1: The impurities in a cyclobutanone reaction mixture are highly dependent on the synthetic route employed.
-
From Oxidation of Cyclobutanol: This method, particularly using chromium trioxide and oxalic acid, is known to be non-selective and can produce a complex mixture of impurities.[1] Common impurities include unreacted cyclobutanol, cyclopropanemethanol, 3-butene-1-ol, 2-butene-1-ol, cyclopropanecarboxaldehyde, and cyclopropanecarboxylic acid.[1] Additionally, ethers, mixed ethers, hemi-ketals, and ketals can form from reactions between the various alcohols and cyclobutanone present in the mixture.[1] Many of these impurities, often referred to as "color bodies," can cause significant coloration of the final product.[1]
-
From Rearrangement of Cyclopropylmethanol (or Cyclopropylcarbinol): This route can also lead to a mixture of products. Intermediate steps can yield cyclobutanol and 3-butene-1-ol, which can persist as impurities if the reaction or subsequent oxidation is incomplete.[2]
-
From Rearrangement of Oxaspiropentane: This synthesis can introduce 3-buten-2-one and 2-methylpropenal as minor impurities.[3] The precursor, oxaspiropentane, can also be a contaminant if the rearrangement is not complete.[3]
Q2: What are the primary methods for purifying crude cyclobutanone?
A2: The most common and effective methods for purifying cyclobutanone are distillation and extraction.[1][2][4] Column chromatography can also be employed for further purification.[5]
-
Distillation: Fractional distillation is frequently used to separate cyclobutanone from impurities with different boiling points.[2][3] Azeotropic distillation with water is a key technique, as cyclobutanone forms a low-boiling azeotrope with water, which can be an effective initial purification step.[1]
-
Extraction: Liquid-liquid extraction is often used to separate cyclobutanone from water-soluble or water-insoluble impurities.[1][2] Methylene chloride is a common solvent for extracting cyclobutanone from aqueous reaction mixtures.[1][2] However, due to its toxicity and volatility, alternative multi-step distillation and extraction processes have been developed to avoid its large-scale use.[1]
-
Column Chromatography: For high-purity requirements, column chromatography over silica gel can be used to remove persistent impurities.[5]
Q3: Can I purify cyclobutanone without using chlorinated solvents like methylene chloride?
A3: Yes, a process has been developed to purify cyclobutanone to at least 90% purity without the use of solvents like methylene chloride.[1] This process relies on a series of distillation steps, including the distillation of a crude aqueous cyclobutanone mixture, followed by azeotropic distillation.[1]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of crude cyclobutanone.
Distillation Issues
Q: My final cyclobutanone product is colored. What is the likely cause and how can I fix it?
A: A colored product is a common issue, often caused by high-boiling, colored impurities ("color bodies") that are carried over during distillation.[1]
-
Possible Cause: Many organic impurities present in the crude mixture form low-boiling azeotropes with water and can be carried over with the cyclobutanone during the initial distillation.[1]
-
Solution: An effective method to address this is a multi-step distillation process.[1]
-
Initial Distillation: Distill the crude aqueous mixture to separate the cyclobutanone-water azeotrope from non-volatile impurities like metal salts and high-boiling organics.[1]
-
Phase Separation: The distillate will often separate into an organic and an aqueous layer. The colored impurities tend to be less soluble in water and will concentrate in the organic phase.[1]
-
Azeotropic Distillation: Further azeotropic distillation of the aqueous layer helps in removing water and other impurities.[1]
-
Final Fractional Distillation: A final fractional distillation of the enriched cyclobutanone phase is necessary to achieve high purity.[1] It is crucial to monitor the head temperature of the distillation column closely. The collection should be stopped if the temperature rises significantly above the boiling point of pure cyclobutanone to prevent contamination from higher-boiling impurities.[1]
-
Q: I am experiencing poor separation of cyclobutanone from cyclobutanol during distillation. What should I do?
A: Inefficient separation of cyclobutanol is often due to insufficient distillation stages or improper reflux ratio.
-
Possible Cause: Cyclobutanol has a boiling point close to that of cyclobutanone, making separation by simple distillation difficult.
-
Solution:
-
Use an Efficient Fractionating Column: Employ a column with a high number of theoretical plates, such as a spinning band column or a packed column (e.g., with glass helices).[2][3] A distillation column with at least 8-12 equilibrium stages is recommended for the final purification step.[1]
-
Optimize Reflux Ratio: A higher reflux ratio (e.g., 10:1 to 20:1) can improve separation.[2] For a column with sufficient equilibrium stages, a reflux ratio of 2:1 to 8:1 is generally adequate.[1]
-
Monitor Temperature Carefully: The head temperature should remain constant at the boiling point of pure cyclobutanone during collection. A rise in temperature indicates the co-distillation of higher-boiling impurities like cyclobutanol.[1]
-
Extraction Issues
Q: My extraction of cyclobutanone from the aqueous reaction mixture is inefficient, leading to low recovery. How can I improve the yield?
A: Cyclobutanone has significant solubility in water, which can make extraction challenging.[1][2]
-
Possible Cause: Insufficient number of extractions or inadequate mixing.
-
Solution:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., four portions of methylene chloride) rather than a single extraction with a large volume.[2]
-
Vigorous Agitation: Ensure thorough and vigorous mixing of the aqueous and organic layers to maximize the transfer of cyclobutanone into the organic phase.[2]
-
Salting Out: Saturating the aqueous layer with a salt like magnesium sulfate can decrease the solubility of cyclobutanone in water and improve extraction efficiency.[2]
-
Aldehyde Impurities
Q: My purified cyclobutanone is contaminated with aldehydes, such as cyclopropanecarboxaldehyde. How can these be removed?
A: Aldehydes can be difficult to remove by distillation alone.[1]
-
Possible Cause: Aldehydes are common byproducts in some synthetic routes.
-
Solution: A chemical treatment can be used to convert the more reactive aldehydes into high-boiling condensation products before the final distillation.[1]
-
Base-Catalyzed Condensation: Add a catalytic amount of a base (e.g., diethanolamine) to the organic phase containing the aldehyde impurities.[1]
-
Heating: Heat the mixture (e.g., at 40-60°C) for a period (e.g., 15-50 hours) to promote the condensation of aldehydes.[1]
-
Neutralization and Distillation: Neutralize the base, for example by treatment with an acidic ion-exchange resin, and then proceed with the final fractional distillation to separate the pure cyclobutanone from the high-boiling condensation products.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the purification of cyclobutanone.
Table 1: Boiling Points for Cyclobutanone and Related Compounds
| Compound | Boiling Point (°C) | Pressure (torr) | Reference |
| Cyclobutanone | 98-99 | 760 | [2] |
| Cyclobutanone | 100-101 | 760 | [3] |
| Cyclobutanone | 96-97 | 740 | [1] |
| Cyclobutanone-Water Azeotrope | 82-83 | 740 | [1] |
Table 2: Purity and Yield Data from Different Purification Protocols
| Purification Method | Starting Material | Final Purity | Overall Yield | Reference |
| Extraction (CH₂Cl₂) & Fractional Distillation | Cyclopropylcarbinol | 98-99% | 31-35% | [2] |
| Extraction (CH₂Cl₂) & Spinning Band Distillation | Methylenecyclopropane | >95% | 61-64% | [3] |
| Multi-step Distillation Process | Cyclobutanol | 99.73% | Not specified | [1] |
| Oxidation with Hypochlorite & Distillation | Cyclobutanol | 98% | 64.75% | [6] |
Experimental Protocols
Protocol 1: Purification by Extraction and Fractional Distillation
This protocol is adapted from the synthesis of cyclobutanone from cyclopropylcarbinol.[2]
-
Extraction:
-
Pour the aqueous reaction mixture into a separatory funnel.
-
Extract with four portions of methylene chloride. Vigorous shaking is recommended.
-
Combine the organic extracts.
-
-
Drying:
-
Dry the combined organic phase over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate (to neutralize any acid traces).
-
Filter to remove the drying agents.
-
-
Solvent Removal:
-
Concentrate the filtrate by distilling the methylene chloride through an efficient column (e.g., a vacuum-insulated packed column).
-
-
Final Fractional Distillation:
-
Transfer the crude cyclobutanone residue to a smaller flask.
-
Distill through the same column using a high reflux ratio (e.g., 10:1).
-
Collect the fraction boiling at 98-99°C.
-
Protocol 2: Multi-step Distillation for High Purity
This conceptual protocol is based on a patented process for purifying cyclobutanone without chlorinated solvents.[1]
-
Initial Distillation:
-
Heat the crude aqueous reaction mixture to its boiling point in a distillation apparatus.
-
Collect and condense the evolved vapors, which will primarily be the cyclobutanone-water azeotrope.
-
-
Phase Separation and Extraction (Optional but recommended):
-
The condensate may separate into two phases. The upper organic phase is often highly colored and rich in impurities.
-
The lower aqueous phase contains a significant concentration of cyclobutanone.
-
The organic phase can be extracted with water to recover more cyclobutanone. The aqueous extracts are combined with the primary aqueous layer.
-
-
Azeotropic Distillation:
-
Distill the combined aqueous phase. The initial distillate will be the cyclobutanone-water azeotrope.
-
Monitor the head temperature. When it remains constant at the azeotrope's boiling point (e.g., 82-83°C at 740 torr), collect this fraction.
-
-
Decantation:
-
Cool the collected azeotropic distillate to induce phase separation.
-
Separate the upper organic layer, which is now enriched in cyclobutanone.
-
-
Final Fractional Distillation:
-
Distill the organic layer through a column with at least 8-12 equilibrium stages and a reflux ratio of 2:1 to 8:1.
-
Collect the pure cyclobutanone fraction at its boiling point (e.g., 96-97°C at 740 torr).
-
Visualizations
Caption: Workflow for cyclobutanone purification via extraction.
Caption: Workflow for high-purity cyclobutanone via distillation.
Caption: Troubleshooting logic for common purification issues.
References
- 1. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 5. rsc.org [rsc.org]
- 6. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Analysis of 3-((benzyloxy)methyl)cyclobutanone
For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise architecture of organic molecules. This guide provides a comprehensive comparison and detailed analysis of the ¹H and ¹³C NMR spectra of 3-((benzyloxy)methyl)cyclobutanone, a valuable building block in organic synthesis.
While specific, publicly available experimental spectra for this compound are not readily found, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from analogous compounds. The provided data tables and interpretations serve as a robust framework for researchers acquiring and analyzing spectra for this and similar molecules.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound, alongside comparative data for the parent cyclobutanone and benzyl methyl ether to highlight the influence of the substituent groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Multiplicity | Expected Coupling Constant (J, Hz) | Comparative Chemical Shift (δ, ppm) in Cyclobutanone | Comparative Chemical Shift (δ, ppm) in Benzyl Methyl Ether |
| H-2, H-4 (α-protons) | 2.8 - 3.2 | Multiplet | - | 3.09 (triplet) | - |
| H-3 | 2.5 - 2.9 | Multiplet | - | 2.01 (quintet) | - |
| -CH₂-O- | 3.5 - 3.7 | Doublet | ~6 | - | 3.38 (singlet) |
| -O-CH₂-Ph | 4.5 - 4.6 | Singlet | - | - | 4.47 (singlet) |
| Aromatic (ortho, meta, para) | 7.2 - 7.4 | Multiplet | - | - | 7.25 - 7.38 (multiplet) |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule. The table below outlines the anticipated ¹³C chemical shifts for this compound and compares them with data from cyclobutanone and benzyl methyl ether.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) in Cyclobutanone | Comparative Chemical Shift (δ, ppm) in Benzyl Methyl Ether |
| C=O (C-1) | 208 - 212 | 209.5 | - |
| C-2, C-4 (α-carbons) | 45 - 50 | 48.1 | - |
| C-3 | 30 - 35 | 22.5 | - |
| -CH₂-O- | 70 - 75 | - | 58.0 |
| -O-CH₂-Ph | 72 - 77 | - | 73.0 |
| Aromatic (ipso) | 137 - 139 | - | 138.3 |
| Aromatic (ortho, meta) | 127 - 129 | - | 128.4, 127.7 |
| Aromatic (para) | 127 - 128 | - | 127.8 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical. The following is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a compound like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Temperature: 298 K.
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Workflow and Structural Analysis
The following diagrams illustrate the logical workflow for NMR analysis and the key structural features of this compound with their expected NMR correlations.
Caption: Workflow for the NMR analysis of this compound.
Caption: Key NMR correlations for this compound.
Comparative Analysis of Mass Spectrometry Data for 3-((benzyloxy)methyl)cyclobutanone and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Mass Spectrometric Behavior of 3-((benzyloxy)methyl)cyclobutanone Against Simpler Structural Analogues. This guide provides a comparative analysis of the mass spectrometry data for this compound, alongside cyclobutanone and benzyl methyl ether. The data presented herein is intended to offer insights into the fragmentation patterns and mass spectrometric identification of this compound class, which is relevant in various research and development contexts.
Quantitative Mass Spectrometry Data Comparison
The following table summarizes the key mass-to-charge ratio (m/z) peaks observed or predicted for this compound and its selected analogues under electron ionization (EI) mass spectrometry. The predicted fragmentation for the target compound is based on established fragmentation patterns of ketones and benzyl ethers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (Relative Intensity) | Interpretation of Key Fragments |
| This compound | C₁₂H₁₄O₂ | 190.24[1][2][3] | Predicted: 190 [M]⁺•, 108, 91 (100%), 83, 77, 65, 55 | Molecular ion, [C₇H₈O]⁺• (benzyloxy radical cation), [C₇H₇]⁺ (tropylium ion - base peak), [C₅H₇O]⁺, [C₆H₅]⁺ (phenyl cation), [C₅H₅]⁺, [C₄H₇]⁺ |
| Cyclobutanone | C₄H₆O | 70.09[4][5][6] | 70 [M]⁺•, 42 (100%), 41, 39[4] | Molecular ion, [C₂H₂O]⁺• (ketene radical cation - base peak), [C₃H₅]⁺, [C₃H₃]⁺ |
| Benzyl methyl ether | C₈H₁₀O | 122.16[7] | 122 [M]⁺•, 91 (100%), 77, 65[7][8][9] | Molecular ion, [C₇H₇]⁺ (tropylium ion - base peak), [C₆H₅]⁺, [C₅H₅]⁺ |
Experimental Protocols
The mass spectrometry data for the comparative compounds were obtained using standard electron ionization techniques. A general protocol for acquiring such data for small molecules is outlined below.
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source is used.
Gas Chromatography (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
Mass Spectrometry (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-500.
-
Scan Rate: 2 scans/second.
Data Analysis: The acquired mass spectra are processed using the instrument's software. Background subtraction is performed, and the mass-to-charge ratios and relative abundances of the detected ions are determined. The fragmentation patterns are then analyzed to elucidate the structure of the compound.
Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the general experimental workflow for mass spectrometry and the predicted fragmentation pathway for this compound.
Caption: General Experimental Workflow for Mass Spectrometry.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 172324-67-3 [chemicalbook.com]
- 3. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclobutanone [webbook.nist.gov]
- 5. Cyclobutanone | C4H6O | CID 14496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 7. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. massbank.eu [massbank.eu]
- 9. Benzene, (methoxymethyl)- [webbook.nist.gov]
comparison of different methods for cyclobutanone synthesis.
Cyclobutanone, a versatile four-membered cyclic ketone, serves as a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals and novel materials. Its inherent ring strain makes it a reactive intermediate for the construction of more complex molecular architectures. A variety of synthetic strategies have been developed to access this valuable compound, each with its own set of advantages and limitations. This guide provides a comparative overview of prominent methods for cyclobutanone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthetic Methods
The following table summarizes the key quantitative data for four distinct and widely utilized methods for the synthesis of cyclobutanone. This allows for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Ring Expansion of Cyclopropylmethanol | Cyclopropylmethanol | Sulfuric acid, Chromium trioxide, Oxalic acid | 2-3 hours (oxidation) | 0-10 °C (oxidation) | 45-50[1] | Readily available starting material, one-pot procedure option.[1] | Use of stoichiometric toxic chromium reagents. |
| [2+2] Cycloaddition of Ketene & Dichloroketene | Alkene, Acetyl chloride or Dichloroacetyl chloride | Triethylamine, Zinc | Varies (often several hours) | -78 °C to room temp. | Good to Excellent[2][3] | High efficiency, good functional group compatibility in flow synthesis.[2] | Ketene is highly reactive and can polymerize; dichloroketene requires in situ generation.[4] |
| Oxidation of Cyclobutanol | Cyclobutanol | Ruthenium tetroxide or Sodium hypochlorite/TEMPO | 4-10 hours | 10 °C to room temp. | 50-90 (RuO4)[5], up to 99 (bleach)[6] | High yields, can use inexpensive oxidizing agents like bleach. | Ruthenium is a precious metal catalyst; some methods require careful temperature control. |
| Rearrangement of Oxaspiropentane | Methylenecyclopropane | m-CPBA, Lithium iodide | Several hours | Room temperature | ~64 (from methylenecyclopropane)[7] | Utilizes a readily available starting material. | Involves a potentially unstable intermediate (oxaspiropentane).[7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. The following sections provide protocols for the key reactions highlighted in this guide.
Ring Expansion of Cyclopropylmethanol
This method involves the acid-catalyzed rearrangement of cyclopropylmethanol to cyclobutanol, followed by in-situ oxidation to cyclobutanone.
Procedure: A solution of cyclopropylmethanol in water is treated with a catalytic amount of sulfuric acid and heated to facilitate the ring expansion to cyclobutanol. The reaction mixture is then cooled, and a solution of chromium trioxide and oxalic acid in water is added dropwise, maintaining the temperature below 10 °C. The oxalic acid is co-oxidized with the cyclobutanol, which accelerates the reaction.[1] After the oxidation is complete, the cyclobutanone is isolated by distillation. A two-step process with isolation of the intermediate cyclobutanol can lead to slightly higher overall yields of 45-50%.[1]
[2+2] Cycloaddition of Dichloroketene with an Alkene
This procedure describes the in situ generation of dichloroketene and its subsequent cycloaddition with an alkene to form a dichlorocyclobutanone, which can then be dehalogenated.
Procedure: To a solution of the alkene and activated zinc dust in a suitable solvent (e.g., diethyl ether), a solution of trichloroacetyl chloride in the same solvent is added dropwise at a controlled temperature. The zinc reacts with the trichloroacetyl chloride to generate dichloroketene in situ. The dichloroketene then undergoes a [2+2] cycloaddition with the alkene to form the corresponding dichlorocyclobutanone.[3] The resulting product can be isolated and purified by standard techniques such as column chromatography. Subsequent dehalogenation, for example using samarium diiodide, yields the cyclobutanone.[3]
Oxidation of Cyclobutanol using Sodium Hypochlorite (Bleach)
This method provides an efficient and cost-effective way to oxidize cyclobutanol to cyclobutanone using common laboratory reagents.
Procedure: Cyclobutanol is dissolved in a suitable organic solvent, such as ethyl acetate. Sodium bicarbonate and a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) are added to the solution. The mixture is cooled in an ice-water bath, and a 10% aqueous solution of sodium hypochlorite (bleach) is added in portions, keeping the temperature below 10 °C. The reaction is monitored by gas chromatography until the starting material is consumed. The reaction mixture is then worked up by separating the organic layer, washing it with sodium thiosulfate solution and brine, and drying over sodium sulfate. The cyclobutanone is then purified by distillation.[6]
Rearrangement of Oxaspiropentane
This two-step procedure begins with the epoxidation of methylenecyclopropane to form oxaspiropentane, which is then rearranged to cyclobutanone.
Procedure:
-
Step 1: Epoxidation. Methylenecyclopropane is dissolved in a chlorinated solvent like dichloromethane and cooled in an ice bath. A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction mixture is stirred until the epoxidation is complete.
-
Step 2: Rearrangement. To the solution of oxaspiropentane from the previous step, a catalytic amount of lithium iodide is added. The rearrangement to cyclobutanone is typically exothermic and proceeds at room temperature.[7] The reaction is monitored, and upon completion, the mixture is washed with aqueous sodium thiosulfate and water, dried, and the cyclobutanone is isolated by distillation.[7]
Reaction Pathways and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.
Caption: Acid-catalyzed ring expansion followed by oxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Cyclobutanone synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Enantioselective Synthesis of Chiral Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chiral cyclobutanone scaffolds are valuable building blocks in organic synthesis, finding application in the development of pharmaceuticals and complex natural products. Their inherent ring strain allows for diverse chemical transformations, making them versatile intermediates. This guide provides an objective comparison of three distinct and prominent methods for the enantioselective synthesis of chiral cyclobutanone derivatives: Cobalt-Catalyzed Intramolecular Hydroacylation, Rhodium-Catalyzed Parallel Kinetic Resolution, and Biocatalytic Enantioselective Reduction of Prochiral Cyclobutenones.
Cobalt-Catalyzed Intramolecular Hydroacylation of Dienyl Aldehydes
This method, developed by the group of Vy M. Dong, utilizes an earth-abundant cobalt catalyst to effect the intramolecular hydroacylation of dienyl aldehydes, yielding chiral cyclobutanones with high levels of regio-, diastereo-, and enantiocontrol.[1] This approach is notable for its use of a cost-effective metal and its ability to construct challenging α-quaternary carbon centers.
The catalytic cycle is proposed to involve a Co(0)/Co(II) cycle initiated by the oxidative addition of the aldehyde C-H bond to the cobalt center. Subsequent olefin insertion into the cobalt-hydride bond forms a five-membered metallacycle, which then undergoes reductive elimination to furnish the strained four-membered ring.[1]
Performance Data
| Substrate (α-Aryl Group) | Yield (%) | ee (%) | dr | rr |
| Phenyl | 93 | 95 | >20:1 | >20:1 |
| 4-Methylphenyl | 91 | 95 | >20:1 | >20:1 |
| 4-Methoxyphenyl | 86 | 96 | >20:1 | >20:1 |
| 4-Fluorophenyl | 91 | 84 | >20:1 | 13:1 |
| 4-(Trifluoromethyl)phenyl | 85 | 64 | 13:1 | 9:1 |
| 2-Thienyl | 92 | 95 | >20:1 | 19:1 |
Data sourced from Kim, J., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211.[1]
Rhodium-Catalyzed Parallel Kinetic Resolution of 4-Alkynals
A distinct strategy for accessing enantioenriched cyclobutanones is through the parallel kinetic resolution of racemic starting materials. Pioneered by the Fu group, this method employs a chiral Rh(I)/Tol-BINAP catalyst to differentiate between the enantiomers of a 4-alkynal.[2] One enantiomer undergoes intramolecular hydroacylation to form the desired cyclobutanone, while the other enantiomer cyclizes to a cyclopentenone. This approach is powerful for separating enantiomers while simultaneously generating two different chiral products.
Performance Data
| Substrate (R group) | Cyclobutanone Yield (%) | Cyclobutanone ee (%) | Cyclopentenone Yield (%) | Cyclopentenone ee (%) |
| n-Hexyl | 45 | 92 | 48 | 89 |
| Cyclohexyl | 46 | 95 | 47 | 94 |
| Phenyl | 43 | 91 | 50 | 88 |
| 4-Chlorophenyl | 42 | 93 | 49 | 91 |
| Isopropyl | 40 | 88 | 52 | 85 |
Data sourced from Rhee, J. U., & Fu, G. C. (2003). Parallel kinetic resolution of 4-alkynals catalyzed by Rh(I)/Tol-BINAP: synthesis of enantioenriched cyclobutanones and cyclopentenones. Journal of the American Chemical Society, 125(27), 8078–8079.[2]
Biocatalytic Enantioselective Reduction of Prochiral Cyclobutenones
Representing a green and highly selective approach, the enantioselective reduction of prochiral cyclobutenones can be achieved using ene-reductases. A study by Yasukawa and colleagues demonstrates the use of whole-cell overexpressing Seqenzym ene-reductases (EREDs) for this transformation.[3] This biocatalytic method affords optically active trans-cyclobutanones in good yields and with excellent enantiomeric excesses, operating under mild, aqueous conditions.
The proposed mechanism involves the enzyme's flavin cofactor delivering a hydride to the β-carbon of the cyclobutenone, followed by protonation of the resulting enolate to yield the cyclobutanone product.
Performance Data
| Substrate (R group) | Conversion (%) | Isolated Yield (%) | ee (%) |
| Phenyl | >99 | 85 | 99 |
| 4-Methylphenyl | >99 | 82 | 98 |
| 4-Methoxyphenyl | 98 | 75 | 99 |
| 4-Chlorophenyl | >99 | 88 | 97 |
| 2-Thienyl | 95 | 71 | 96 |
| n-Butyl | 92 | 68 | 95 |
Data sourced from Yasukawa, T., Gilles, P., Martin, J., Boutet, J., & Cossy, J. (2024). Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases. Advanced Synthesis & Catalysis.[3]
Comparative Analysis
| Feature | Cobalt-Catalyzed Hydroacylation | Rhodium-Catalyzed PKR | Biocatalytic Reduction |
| Catalyst | Earth-abundant Cobalt | Precious Metal (Rhodium) | Enzyme (Ene-Reductase) |
| Starting Material | Achiral Dienyl Aldehyde | Racemic 4-Alkynal | Prochiral Cyclobutenone |
| Key Transformation | Intramolecular C-H Activation | Kinetic Resolution | Asymmetric Reduction |
| Atom Economy | High (intramolecular) | Moderate (byproduct formation) | High (reduction) |
| Reaction Conditions | Mild (50 °C) | Room Temperature | Mild, Aqueous |
| Advantages | Cost-effective catalyst, forms quaternary centers | Generates two different chiral products | High enantioselectivity, green |
| Limitations | Substrate scope sensitive to electronics | Maximum 50% yield of desired product | Requires specific enzyme, substrate scope |
Experimental Protocols
General Procedure for Cobalt-Catalyzed Intramolecular Hydroacylation
To an oven-dried vial equipped with a magnetic stir bar is added Co(OAc)₂ (2.0 mol %), (S,S)-BDPP (2.2 mol %), and the dienyl aldehyde substrate (1.0 equiv). The vial is sealed and purged with nitrogen. Anhydrous, degassed solvent (e.g., THF) is added, followed by the addition of a reducing agent such as diethylzinc (1.1 equiv) at room temperature. The reaction mixture is stirred at the specified temperature (e.g., 50 °C) and monitored by TLC or GC-MS until completion. The reaction is quenched, and the product is purified by flash column chromatography.
General Procedure for Rhodium-Catalyzed Parallel Kinetic Resolution
In a nitrogen-filled glovebox, [Rh(COD)Cl]₂ (2.5 mol %) and (R)-Tol-BINAP (5.5 mol %) are dissolved in an appropriate solvent (e.g., toluene). The solution is stirred at room temperature for 30 minutes. The racemic 4-alkynal (1.0 equiv) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC analysis. Upon completion, the solvent is removed under reduced pressure, and the products are separated and purified by column chromatography.
General Procedure for Biocatalytic Enantioselective Reduction
In a suitable vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this is added the ene-reductase (whole cells or isolated enzyme), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H. The prochiral cyclobutenone substrate is then added, often dissolved in a co-solvent like DMSO to aid solubility. The mixture is shaken or stirred at a controlled temperature (e.g., 30 °C) for the specified time. The reaction is then worked up by extracting with an organic solvent, and the product is purified by column chromatography.
References
A Comparative Guide to the X-ray Crystallography of Functionalized Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, is of increasing interest in medicinal chemistry and materials science due to its unique three-dimensional structure and conformational properties. X-ray crystallography stands as the definitive method for elucidating the precise solid-state atomic arrangement of functionalized cyclobutanes, providing invaluable data for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic analysis of functionalized cyclobutanes, supported by experimental data, detailed protocols, and a comparison with alternative analytical techniques.
Performance Comparison: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the static solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction offer complementary information about the molecule's behavior in solution and in the gas phase, respectively.
| Feature | X-ray Crystallography | NMR Spectroscopy | Gas-Phase Electron Diffraction |
| Principle | Diffraction of X-rays by electrons in a single crystal | Nuclear spin transitions in a magnetic field | Scattering of an electron beam by a gaseous molecule |
| Sample Phase | Solid (single crystal) | Solution or Solid-State | Gas |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packing | Connectivity, relative stereochemistry, conformational dynamics in solution, through-space atom proximities (NOE) | Bond lengths, bond angles, and conformation in the gas phase |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation.[1] High precision. | Provides information on dynamic processes and solution-state conformation.[2][3] Non-destructive. | Provides structural information on isolated molecules, free from crystal packing forces. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow.[4] Provides a static picture of the molecule. | Ambiguities in assigning complex spectra. Less precise for bond lengths and angles compared to crystallography. | Limited to relatively simple and volatile molecules. Provides an average structure. |
Quantitative Data from X-ray Crystallography of Functionalized Cyclobutanes
The following table summarizes crystallographic data for a selection of functionalized cyclobutanes, showcasing the type of quantitative information obtained from X-ray diffraction studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| Cyclobut-1-ene-1,2-dicarboxylic acid | C₆H₆O₄ | Monoclinic | Cc | 5.551 | 13.541 | 8.714 | 98.91 | 647.2 | 4 | 0.041 | [5] |
| (Push-Pull Cyclobutane 2) | C₂₄H₂₄N₂O₄ | Monoclinic | P2₁/c | 11.139 | 10.323 | 18.784 | 96.53 | 2147.2 | 4 | 0.048 | |
| (Push-Pull Cyclobutane 3) | C₂₄H₂₄N₂O₄ | Monoclinic | P2₁/c | 13.208 | 10.999 | 15.111 | 113.81 | 1999.4 | 4 | 0.043 |
Experimental Protocols
A successful X-ray crystallographic analysis of a functionalized cyclobutane involves three key stages: synthesis and purification, crystallization, and X-ray diffraction data collection and structure refinement.
I. Synthesis and Purification
The synthesis of functionalized cyclobutanes can be achieved through various methods, including [2+2] photocycloadditions, thermal cycloadditions, and ring-closing metathesis, among others. The choice of method depends on the desired substitution pattern and stereochemistry.
Example: Synthesis of a Dimerized Cyclobutane via [2+2] Photocycloaddition
-
Reaction Setup: A solution of the precursor alkene (e.g., a substituted cinnamic acid derivative) in an appropriate solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.
-
Photolysis: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The vessel is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically > 300 nm to avoid decomposition) for a period ranging from a few hours to several days. The reaction progress is monitored by techniques such as TLC or ¹H NMR.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure functionalized cyclobutane.
II. Crystallization
Obtaining high-quality single crystals is often the most challenging step.[4]
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
III. X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. A complete dataset consists of hundreds or thousands of reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit with the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship of the key steps.
Caption: General workflow for X-ray crystallography of functionalized cyclobutanes.
Caption: Logical steps from a target molecule to its 3D structure via X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. people.bu.edu [people.bu.edu]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Cyclobutanones and Cyclopentanones for Researchers, Scientists, and Drug Development Professionals
An objective analysis of the chemical behavior of four- and five-membered cyclic ketones, supported by experimental data and detailed protocols.
The reactivity of cyclic ketones is a cornerstone of synthetic organic chemistry, with profound implications for the design and development of novel therapeutics and functional materials. Among these, cyclobutanones and cyclopentanones present a fascinating case study in how ring strain and conformational factors dictate chemical behavior. This guide provides a comprehensive comparison of their reactivity, supported by experimental data, and offers detailed protocols for key transformations.
At the Heart of the Difference: Ring Strain
The fundamental distinction in reactivity between cyclobutanone and cyclopentanone arises from differences in their inherent ring strain. Cyclobutanone possesses a significantly higher ring strain, estimated to be around 120 kJ/mol, compared to the relatively modest strain of cyclopentanone, which is approximately 41 kJ/mol.[1] This substantial difference in strain energy is a primary driver for the observed variations in their chemical reactivity, particularly in reactions that involve a change in the hybridization of the carbonyl carbon from sp² to sp³.
Nucleophilic Addition: A Tale of Two Rings
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. In this arena, the higher ring strain of cyclobutanone makes it a more reactive electrophile than cyclopentanone. The transition state of a nucleophilic addition involves the rehybridization of the carbonyl carbon from trigonal planar (sp²) to tetrahedral (sp³). This geometric change helps to alleviate some of the angle strain in the four-membered ring, thus lowering the activation energy of the reaction.
Reduction Reactions
The reduction of cyclobutanones and cyclopentanones to their corresponding alcohols is a common transformation. Due to its higher ring strain, cyclobutanone is generally more reactive towards reducing agents like sodium borohydride (NaBH₄) than cyclopentanone.
| Feature | Cyclobutanone | Cyclopentanone | Reference |
| Relative Reactivity | Higher | Lower | [1] |
| Driving Force | Release of ring strain upon forming the sp³-hybridized alcohol. | Less pronounced relief of ring strain. | [1] |
Experimental Protocol: Comparative Reduction of Cyclobutanone and Cyclopentanone
Objective: To qualitatively compare the relative rates of reduction of cyclobutanone and cyclopentanone using sodium borohydride.
Materials:
-
Cyclobutanone
-
Cyclopentanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ethyl acetate/Hexane mixture (e.g., 30:70) for TLC elution
-
Potassium permanganate (KMnO₄) stain
-
NMR tubes, deuterated chloroform (CDCl₃)
-
¹H NMR spectrometer
Procedure:
-
Reaction Setup:
-
Prepare two separate round-bottom flasks. In one flask, dissolve a specific molar amount of cyclobutanone (e.g., 1 mmol) in a fixed volume of methanol (e.g., 5 mL).
-
In the second flask, dissolve the same molar amount of cyclopentanone (1 mmol) in the same volume of methanol (5 mL).
-
Cool both flasks to 0 °C in an ice bath.
-
-
Initiation of Reduction:
-
Prepare a solution of sodium borohydride in methanol (e.g., 0.5 mmol in 2 mL).
-
Simultaneously add the same volume of the NaBH₄ solution to each of the ketone solutions. Start a timer immediately.
-
-
Monitoring the Reaction by TLC:
-
At regular time intervals (e.g., 1, 3, 5, 10, and 15 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
Spot the starting ketones as references on the same plate.
-
Develop the TLC plate in an ethyl acetate/hexane solvent system.
-
Visualize the spots using a potassium permanganate stain. The starting ketone and the product alcohol will have different Rf values.
-
Compare the disappearance of the starting material spot for cyclobutanone and cyclopentanone at each time point. A faster disappearance indicates a faster reaction rate.
-
-
Work-up and Analysis (after a fixed time, e.g., 20 minutes):
-
Quench both reactions by adding a few drops of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Analyze the crude product ratio of remaining ketone to alcohol for each reaction by ¹H NMR spectroscopy to quantify the extent of reaction.
-
Workflow for Comparative Reduction
Caption: Workflow for the comparative reduction of cyclobutanone and cyclopentanone.
Baeyer-Villiger Oxidation: Ring Expansion to Lactones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl is a key factor in this rearrangement. In general, the more substituted carbon atom preferentially migrates.
| Feature | Cyclobutanone | Cyclopentanone | Reference |
| Product | γ-Butyrolactone | δ-Valerolactone | [2] |
| Plausible Relative Reactivity | Higher | Lower | Inferred from ring strain principles |
Experimental Protocol: Competitive Baeyer-Villiger Oxidation
Objective: To determine the relative reactivity of cyclobutanone and cyclopentanone towards Baeyer-Villiger oxidation using a competitive reaction setup.
Materials:
-
Cyclobutanone
-
Cyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., 1,4-dimethoxybenzene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve equimolar amounts of cyclobutanone and cyclopentanone (e.g., 1 mmol each) and a known amount of an internal standard in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Initiation of Oxidation:
-
In a separate flask, dissolve m-CPBA (e.g., 1.1 mmol) in DCM (5 mL).
-
Slowly add the m-CPBA solution to the ketone mixture over a period of 10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
At regular time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Sample Preparation for GC-MS Analysis:
-
Immediately quench the aliquot by adding it to a vial containing a small amount of saturated Na₂SO₃ solution to destroy excess peracid, followed by saturated NaHCO₃ solution.
-
Shake the vial, allow the layers to separate, and inject a sample of the organic layer into the GC-MS.
-
-
Data Analysis:
-
Quantify the amounts of remaining cyclobutanone and cyclopentanone, and the formed γ-butyrolactone and δ-valerolactone, relative to the internal standard.
-
Plot the concentration of each reactant and product over time.
-
The relative rates of consumption of the starting ketones will provide a direct measure of their relative reactivity in the Baeyer-Villiger oxidation.
-
Baeyer-Villiger Oxidation Mechanism
Caption: The generalized mechanism for the Baeyer-Villiger oxidation of a cyclic ketone.
Enolization and Acidity of α-Protons
The acidity of the α-protons and the rate of enolization are critical factors in many reactions of ketones, including aldol condensations and halogenations. Contrary to what might be expected based solely on ring strain, experimental evidence suggests that cyclopentanone is more acidic and enolizes more rapidly than cyclobutanone.
The pKa of cyclopentanone is estimated to be around 18.5, while that of cyclobutanone is in the range of 19.7-20.2. This indicates that the α-protons of cyclopentanone are more acidic. The increased s-character of the C-H bonds in the strained cyclobutane ring would be expected to increase acidity; however, the formation of the enolate introduces a double bond into the four-membered ring, which further increases ring strain. In cyclopentanone, the enolate is more stable.
| Feature | Cyclobutanone | Cyclopentanone | Reference |
| pKa | 19.7 - 20.2 | ~18.5 | |
| Relative Rate of Enolization | Slower | Faster |
Experimental Protocol: Monitoring Enolization via ¹H NMR
Objective: To compare the rates of enolization of cyclobutanone and cyclopentanone by monitoring deuterium incorporation at the α-position using ¹H NMR spectroscopy.
Materials:
-
Cyclobutanone
-
Cyclopentanone
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Sample Preparation:
-
In two separate NMR tubes, add a solution of NaOD in D₂O (e.g., 0.1 M).
-
To one tube, add a known amount of cyclobutanone. To the other, add the same molar amount of cyclopentanone.
-
Quickly acquire an initial ¹H NMR spectrum of each sample (t=0).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra of both samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
The key signals to monitor are the α-protons of the ketones. For cyclobutanone, this is a triplet around 3.03 ppm. For cyclopentanone, the α-protons appear as a triplet around 2.25 ppm.
-
-
Data Analysis:
-
Integrate the signals of the α-protons relative to a non-exchangeable proton signal (if available) or assume the concentration of other protons remains constant.
-
The decrease in the integral of the α-proton signals over time corresponds to the rate of deuterium incorporation, which is a direct measure of the rate of enolization.
-
Plot the integral of the α-protons versus time for both ketones to visually compare their enolization rates.
-
Enolization Equilibrium
Caption: The equilibrium between the keto and enol tautomers of a ketone.
Conclusion
The reactivity of cyclobutanones and cyclopentanones is a nuanced interplay of ring strain and electronic effects. While the high ring strain of cyclobutanone renders it more susceptible to reactions that relieve this strain, such as nucleophilic additions and Baeyer-Villiger oxidations, the stability of the resulting enolate makes cyclopentanone more acidic and prone to faster enolization. This comparative guide provides a framework for understanding and predicting the behavior of these important cyclic ketones, offering valuable insights for synthetic chemists in academia and industry. The provided experimental protocols serve as a starting point for further quantitative investigations into the fascinating reactivity of these strained ring systems.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Cyclobutane Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides an objective comparison of the biological activities of novel cyclobutane-containing compounds across key therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity: A New Angle in Oncology
Cyclobutane derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer. The rigid nature of the cyclobutane ring can lock molecules into bioactive conformations, leading to potent inhibition of cancer-related enzymes and disruption of critical signaling pathways.
Comparative Efficacy of Anticancer Cyclobutane Derivatives
The following table summarizes the in vitro cytotoxic activity of several novel cyclobutane compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Compound/Derivative | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| Spirocyclic Analogs | G9a Inhibitor | Histone Methyltransferase G9a Inhibition | - | 0.153 | [1] |
| Triazole Derivatives | Compound 32 | Tubulin Polymerization Inhibition | PC-3 (Prostate) | 3.70 | |
| HepG2 (Liver) | 5.09 | ||||
| A549 (Lung) | 12.74 | ||||
| MCF-7 (Breast) | - | ||||
| Photodimerized Isomers | Isomer 2 | Not specified | T-24 (Bladder) | 7.0 ± 0.3 | |
| HeLa (Cervical) | 6.2 ± 0.8 | ||||
| BEL-7402 (Liver) | 8.9 ± 1.2 | ||||
| HepG-2 (Liver) | 8.2 ± 0.9 | ||||
| Representative Cmpd. | CB-X | Not specified | MCF-7 (Breast) | 15.2 | |
| A549 (Lung) | 22.8 | ||||
| HCT116 (Colon) | 18.5 | ||||
| PC-3 (Prostate) | 25.1 |
Key Observations:
-
Spirocyclic cyclobutane derivatives have shown sub-micromolar potency against key epigenetic targets like G9a.[1]
-
Cyclobutane-containing triazoles exhibit potent, single-digit micromolar activity against various cancer cell lines, with notable efficacy in prostate cancer models.
-
Specific isomers of cyclobutane compounds, such as "Isomer 2," have demonstrated consistent cytotoxic effects across multiple cancer types.
Antiviral Activity: A Structural Barrier to Viral Replication
The unique conformational constraints of the cyclobutane ring have been exploited in the design of novel antiviral agents, particularly as carbocyclic nucleoside analogs. These compounds can act as chain terminators in viral DNA or RNA synthesis, effectively halting viral replication.
Comparative Efficacy of Antiviral Cyclobutane Derivatives
The following table highlights the antiviral activity of recently developed cyclobutane compounds against clinically relevant viruses.
| Compound Class | Compound/Derivative | Target Virus | Assay | IC50 (µM) | Reference |
| Cyclobutanone Derivatives | Tosyl-L-Trp-cyclobutanone 4 | SARS-CoV-2 (Wild-type) | Plaque Reduction | < 0.020 | [2] |
| SARS-CoV-2 (Delta) | Plaque Reduction | < 0.020 | [2] | ||
| SARS-CoV-2 (Omicron) | Plaque Reduction | < 0.020 | [2] | ||
| Carbocyclic Nucleosides | Cyclobutane-uracil analogs | Varicella Zoster Virus (VZV) | Cell Culture | Potent Inhibition |
Key Observations:
-
Cyclobutanone derivatives have emerged as highly potent inhibitors of SARS-CoV-2, including clinically significant variants, with IC50 values in the nanomolar range.[2]
-
Carbocyclic nucleoside analogs incorporating a cyclobutane ring are effective against herpesviruses like VZV.
Central Nervous System (CNS) Activity: Modulating Neuronal Pathways
The rigid framework of cyclobutane can be utilized to design ligands with high affinity and selectivity for CNS targets, such as neurotransmitter receptors. This has led to the development of novel compounds with potential applications in treating neurological and psychiatric disorders.
Comparative Activity of CNS-Active Cyclobutane Derivatives
The following table summarizes the activity of cyclobutane-based compounds targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.
| Compound Class | Compound/Derivative | Target | Activity | Reference |
| 1-Aminocyclobutane-carboxylic Acids | 4b, 24, 35, 40 | NMDA Receptor | More potent antagonist than D-AP5 | [3] |
Key Observations:
-
Derivatives of 1-aminocyclobutanecarboxylic acid have been identified as potent and selective antagonists of the NMDA receptor, surpassing the potency of the standard antagonist D-AP5.[3] These compounds also demonstrate corresponding anticonvulsant activity.[3]
Anti-inflammatory Activity: Targeting the Drivers of Inflammation
Cyclobutane-containing molecules are being investigated for their potential to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
Comparative Efficacy of Anti-inflammatory Cyclobutane Derivatives
While extensive comparative tables for a series of cyclobutane derivatives are still emerging, preliminary studies indicate their potential as selective COX-2 inhibitors.
| Compound Class | Target | Activity | Reference |
| Dibenzylbutane Lignans | Pro-inflammatory Cytokines (in vitro) | Inhibition of NO, IL-1β, IL-6, TNF-α | |
| Cyclobutene Analogs | COX-1 / COX-2 | Selective COX-2 Inhibition | [2] |
Key Observations:
-
Natural products containing a dibenzylbutane lignan scaffold have demonstrated the ability to inhibit the release of multiple pro-inflammatory mediators.
-
Analogs featuring a cyclobutene ring have shown selectivity for COX-2 over COX-1, a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are protocols for key in vitro assays.
Cytotoxicity and Antiproliferative Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the cyclobutane compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assays
General Protocol for a Kinase Inhibition Assay
This protocol can be adapted for various enzyme targets.
-
Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the cyclobutane inhibitor in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) to permit binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (often ATP for kinases).
-
Signal Detection: Monitor the reaction progress over time. The detection method depends on the assay format and can be based on fluorescence, luminescence, or absorbance.
-
Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to calculate the IC50 value.
Receptor Binding Assays
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand with high affinity for the receptor, and varying concentrations of the unlabeled cyclobutane compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing cyclobutane compound to determine the IC50 or Ki (inhibition constant).
Visualizing Biological Processes and Workflows
To further elucidate the mechanisms and experimental approaches related to the biological screening of cyclobutane compounds, the following diagrams are provided.
Caption: Experimental workflow for the biological screening of novel cyclobutane compounds.
Caption: Hypothetical signaling pathway inhibited by a cyclobutane-based PI3K inhibitor.
Caption: Logical relationships in the structure-activity relationship (SAR) of cyclobutane analogs.
References
Unraveling Cyclobutanone's Secrets: A Comparative Guide to Computational Modeling of its Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of cyclic ketones like cyclobutanone is paramount for designing novel synthetic pathways and predicting molecular behavior. Computational modeling has emerged as a powerful tool to elucidate these complex transformations at an atomic level. This guide provides an objective comparison of various computational approaches used to model cyclobutanone's reactivity, supported by experimental data, to aid in the selection of appropriate theoretical methods.
This analysis focuses on the well-studied photochemical reactions of cyclobutanone, particularly its decomposition following photoexcitation, which presents a significant challenge for both theoretical and experimental chemists. Upon excitation, cyclobutanone primarily follows two competing dissociation pathways: the "C2 channel," yielding ethylene and ketene, and the "C3 channel," which produces cyclopropane and carbon monoxide.[1][2] The branching ratio between these channels and the dynamics of the reaction are key benchmarks for computational models.
Performance of Computational Models vs. Experimental Data
The accuracy of computational methods is critically evaluated by comparing their predictions against experimental findings. The following table summarizes key quantitative data from various computational studies and the corresponding experimental measurements for the photodissociation of cyclobutanone.
| Computational Method | Predicted S2 Lifetime (fs) | Predicted C3/C2 Product Ratio | Experimental S2 Lifetime (ps) | Experimental C3/C2 Product Ratio |
| Ab initio Multiple Spawning (AIMS) | ~100 | - | (0.29 ± 0.2) ps | ~5:3 |
| Mapping Approach to Surface Hopping (MASH) with CASSCF(12,11)/aug-cc-pVDZ | - | Dominantly C3 + CO, C2H4 + C2H2O, and C2H4 + CH2 + CO | (0.29 ± 0.2) ps | ~5:3 |
| LR-TDDFT | 356 | - | (0.29 ± 0.2) ps | ~5:3 |
| XMS-CASPT2 | 335 | - | (0.29 ± 0.2) ps | ~5:3 |
| Quantum Dynamics (MCTDH) | Rapid decay from S2 to S1 | - | (0.29 ± 0.2) ps | ~5:3 |
Note: The experimental S2 lifetime is toward the S1 state.[3][4] The product ratio is an estimation from experimental observations.[2] Direct quantitative product ratios from all computational studies were not consistently available in the reviewed literature.
Experimental Protocols
The experimental data cited in this guide are primarily derived from gas-phase megaelectronvolt ultrafast electron diffraction (MeV-UED) studies. A generalized protocol for these experiments is as follows:
-
Sample Preparation: A dilute mixture of cyclobutanone in a carrier gas (e.g., helium) is prepared and introduced into a high-vacuum chamber through a pulsed molecular beam source.
-
Photoexcitation: The molecular beam is intersected by a femtosecond laser pulse (e.g., at 200 nm) to excite the cyclobutanone molecules to the S2 electronic state.[3][4] This excitation is specifically targeted to the 3s Rydberg state.[5][6]
-
Probing the Dynamics: A synchronized, high-energy electron pulse (MeV) is diffracted by the evolving molecular structures at various time delays relative to the laser pulse.
-
Data Acquisition: The scattered electrons are detected on a position-sensitive detector, generating a diffraction pattern. This process is repeated for a range of time delays to create a "molecular movie" of the reaction.
-
Data Analysis: The diffraction patterns are analyzed to extract information about the changes in molecular geometry and electronic state populations as a function of time. This allows for the determination of reaction timescales and the identification of transient intermediates and final products.[3][4]
Visualizing the Reaction Pathways and Computational Workflows
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways of cyclobutanone and a typical computational workflow for their study.
Caption: Photochemical reaction pathways of cyclobutanone following excitation to the S2 state.
Caption: A generalized workflow for the computational modeling of photochemical reactions.
Concluding Remarks
The computational modeling of cyclobutanone's reaction mechanisms is a vibrant area of research, driven by the challenge of accurately describing its complex, non-adiabatic dynamics. While methods like CASSCF and its extensions (e.g., XMS-CASPT2) combined with dynamics simulations show promise in capturing the qualitative features of the photoreactions, achieving quantitative agreement with experimental data, such as precise product branching ratios and excited-state lifetimes, remains a significant challenge.[7][8]
The discrepancies between different computational methods and between theory and experiment highlight the sensitivity of the simulations to the chosen level of theory, basis set, and dynamics algorithm.[1][8] Future work will likely focus on the development of more accurate and efficient computational protocols. The ongoing "Prediction Challenge" in the scientific community underscores the importance of blind prediction and rigorous comparison with experimental benchmarks to advance the field of computational photochemistry.[6] For researchers, a careful consideration of the strengths and limitations of each computational approach is crucial for obtaining reliable insights into the reaction mechanisms of cyclobutanone and related molecules.
References
- 1. A MASH simulation of the photoexcited dynamics of cyclobutanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. [2502.13956] Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Prediction Challenge: Cyclobutanone Photochemistry - AIP Publishing LLC [publishing.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Cyclobutanone Prediction Challenge – Light and Molecules [barbatti.org]
A Comparative Analysis of Protecting Groups for Hydroxymethyl Cyclobutane
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multistep synthesis of complex molecules. This guide provides a comparative analysis of common protecting groups for the primary hydroxyl group of hydroxymethyl cyclobutane, a valuable building block in medicinal chemistry. We will delve into the experimental data for the introduction and removal of Tert-butyldimethylsilyl (TBDMS), Benzyl (Bn), Methoxymethyl (MOM), and Tetrahydropyranyl (THP) ethers, offering a clear comparison of their performance.
The protection of the hydroxyl group in hydroxymethyl cyclobutane is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group depends on its stability towards various reaction conditions and the ease of its selective removal. This guide presents a summary of common protecting groups and their respective experimental conditions for the protection and deprotection of (cyclobutyl)methanol.
At a Glance: Key Differences
| Protecting Group | Structure | Stability | Typical Deprotection Conditions |
| TBDMS | R-O-TBDMS | Stable to a wide range of non-acidic conditions. | Fluoride ion sources (e.g., TBAF), or acidic conditions. |
| Benzyl (Bn) | R-O-Bn | Very stable to acidic and basic conditions, and many oxidizing and reducing agents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| MOM | R-O-MOM | Stable to basic and nucleophilic reagents. | Acidic conditions (e.g., HCl, TFA).[1] |
| THP | R-O-THP | Stable to basic conditions, organometallics, and hydrides. | Acidic hydrolysis (e.g., p-TsOH, AcOH).[2] |
Performance Comparison: Quantitative Data
The following table summarizes representative experimental data for the protection and deprotection of hydroxymethyl cyclobutane with various protecting groups. It is important to note that yields and reaction times are often substrate-dependent, and the following data serves as a comparative illustration.
| Protecting Group | Protection Reaction | Yield (%) | Deprotection Reaction | Yield (%) |
| TBDMS | TBDMSCl, Imidazole, DMF, rt, 12h | ~95 | TBAF, THF, rt, 2h | ~97 |
| Benzyl (Bn) | BnBr, NaH, DMF, 0 °C to rt, 16h | ~90 | H₂, 10% Pd/C, EtOH, rt, 12h | ~95 |
| MOM | MOMCl, DIPEA, DCM, 0 °C to rt, 16h | ~92 | TFA, DCM, rt, 12h | ~96[1] |
| THP | DHP, p-TsOH (cat.), DCM, rt, 4h | ~94 | p-TsOH (cat.), MeOH, rt, 17h | Quantitative[2] |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below. These protocols can be adapted for similar substrates with appropriate modifications.
TBDMS Protection of Hydroxymethyl Cyclobutane
To a solution of (cyclobutyl)methanol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBDMS-protected hydroxymethyl cyclobutane.
TBDMS Deprotection
To a solution of the TBDMS-protected hydroxymethyl cyclobutane (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected (cyclobutyl)methanol.
Benzyl Protection of Hydroxymethyl Cyclobutane
To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of (cyclobutyl)methanol (1.0 eq.) in DMF. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (BnBr, 1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the benzyl-protected hydroxymethyl cyclobutane.
Benzyl Deprotection
To a solution of the benzyl-protected hydroxymethyl cyclobutane (1.0 eq.) in ethanol is added 10% palladium on carbon (Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the deprotected (cyclobutyl)methanol.
MOM Protection of Hydroxymethyl Cyclobutane
To a solution of (cyclobutyl)methanol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (DCM) at 0 °C is added freshly distilled methoxymethyl chloride (MOMCl, 3.0 eq.) dropwise. Sodium iodide (NaI, 0.5 eq) is then added, and the resulting mixture is allowed to warm to room temperature and stirred for 16 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous phase is extracted with DCM, and the combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.
MOM Deprotection
The MOM-protected hydroxymethyl cyclobutane (1.0 eq.) is dissolved in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 12 hours. The reaction mixture is then diluted with DCM and neutralized with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the deprotected alcohol.[1]
THP Protection of Hydroxymethyl Cyclobutane
To a solution of (cyclobutyl)methanol (1.0 eq.) in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
THP Deprotection
To a solution of the THP-protected hydroxymethyl cyclobutane (1.0 eq.) in methanol is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) at 0 °C. The mixture is stirred for 17 hours at room temperature. The reaction is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine and dried over sodium sulfate. The solvent is removed under reduced pressure to yield the deprotected alcohol.[2]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the protection and deprotection of hydroxymethyl cyclobutane.
Caption: General workflow for the protection and deprotection of hydroxymethyl cyclobutane.
Logical Decision Pathway for Protecting Group Selection
The choice of a protecting group is dictated by the specific requirements of the synthetic route. The following diagram provides a simplified decision-making pathway.
References
Safety Operating Guide
Safe Disposal of 3-((Benzyloxy)methyl)cyclobutanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 3-((Benzyloxy)methyl)cyclobutanone, ensuring compliance with safety regulations and minimizing environmental impact.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably within a fume hood.[1][2]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side shields or goggles.[3] |
| Hand Protection | Wear protective, chemical-resistant gloves.[3] |
| Body Protection | Wear a lab coat or long-sleeved clothing.[3] |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure adequate ventilation and restrict access to the affected area.[2][3]
-
Wear the required PPE as detailed in the table above.
-
Contain the spill: For liquid spills, absorb the material with an inert substance such as sand or dry earth.[2] For solid spills, carefully sweep or shovel the material.[3] Avoid creating dust.[1]
-
Collect the waste: Transfer the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[1][2][3]
-
Decontaminate the area: Clean the spill area thoroughly.
-
Dispose of waste: Dispose of the collected waste and any contaminated cleaning materials in accordance with local, state, and federal regulations.[1]
III. Disposal Procedures
The primary method for the disposal of this compound is to treat it as chemical waste. Do not discharge it into drains or the environment.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place neat, unused, or waste this compound into a clearly labeled, sealed, and appropriate waste container.
-
This container should be designated for non-halogenated organic waste unless local regulations specify otherwise.
-
-
Container Management:
-
Disposal Request:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste pickup.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
The rinsate should be collected and disposed of as chemical waste.[1]
-
After triple-rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or as directed by local regulations.[1] Combustible packaging materials may be incinerated in a controlled manner.[1]
-
IV. Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-((Benzyloxy)methyl)cyclobutanone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 3-((Benzyloxy)methyl)cyclobutanone, offering procedural guidance to ensure laboratory safety and operational efficiency.
Physicochemical and Hazard Data
A clear understanding of the compound's properties is the first step in safe handling. The following tables summarize the key physicochemical data and hazard information for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Liquid |
| Boiling Point | 295.1 °C at 760 mmHg |
| Density | 1.105 g/cm³ |
| Flash Point | 127.7 °C |
Table 2: Hazard Identification
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Material/Specification |
| Eyes | Safety Goggles or Face Shield | ANSI Z87.1 certified |
| Hands | Chemical-resistant gloves | Butyl rubber or heavy-duty nitrile gloves are recommended for handling ketones and ethers.[1][2] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | Flame-retardant, fully fastened |
| Respiratory | Fume Hood | All handling of the compound should be performed in a certified chemical fume hood. |
Operational Plan for Handling
A systematic approach to handling ensures minimal risk. The following step-by-step protocol should be followed.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble PPE: Don all required personal protective equipment as outlined in Table 3.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources. Have spill cleanup materials readily available.
Handling Procedure
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a properly calibrated pipette or a graduated cylinder.
-
Reactions: If using the compound in a reaction, ensure the glassware is properly secured and that any reaction is monitored.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
In Case of a Spill
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[3]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Container: Collect all waste containing this compound in a clearly labeled, non-halogenated organic waste container.[4] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Segregation: Do not mix this waste with halogenated solvents or other incompatible waste streams.[4]
Disposal Procedure
-
Labeling: Ensure the waste container is accurately labeled with "Non-Halogenated Organic Waste" and a list of its contents, including this compound.
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Arrangement for Pickup: Follow your institution's guidelines for hazardous waste pickup. Do not dispose of this chemical down the drain.
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
